molecular formula C21H24O5 B15593424 Futokadsurin C

Futokadsurin C

Cat. No.: B15593424
M. Wt: 356.4 g/mol
InChI Key: HSMDOSKNXLVXIP-WVGOSAFVSA-N
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Description

Futokadsurin C is a lignan that is tetrahydrofuran substituted by methyl groups at positions 3 and 4, a 3,4-dimethoxyphenyl group at position 5 and a 1,3-benzodioxol-5-yl moiety at position 2 (the 2R,3R,4S,5S stereoisomer). Isolated from the aerial parts of Piper futokadsura, it exhibits inhibitory activity against production of nitric oxide (NO). It has a role as a metabolite and an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a member of benzodioxoles, a dimethoxybenzene, a lignan and a member of oxolanes.
This compound has been reported in Aristolochia holostylis, Piper kadsura, and Magnolia fraseri with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2R,3R,4S,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-12-13(2)21(15-6-8-17-19(10-15)25-11-24-17)26-20(12)14-5-7-16(22-3)18(9-14)23-4/h5-10,12-13,20-21H,11H2,1-4H3/t12-,13+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMDOSKNXLVXIP-WVGOSAFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Isolation of Futokadsurin C from Piper futokadsura: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of Futokadsurin C, a bioactive neolignan found in the plant Piper futokadsura. This document details the experimental protocols for extraction and purification, presents spectroscopic data for structural elucidation, and discusses the compound's biological activity, including its role in relevant signaling pathways.

Introduction

This compound is a tetrahydrofuran (B95107) lignan (B3055560) isolated from the aerial parts of Piper futokadsura.[1] Lignans (B1203133) and neolignans from the Piper genus have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, anti-neuroinflammatory, and cytotoxic effects.[2][3] this compound, in particular, has been shown to inhibit the production of nitric oxide (NO) in murine macrophage-like RAW 264.7 cells, suggesting its potential as an anti-inflammatory agent.[1] This guide serves as a comprehensive resource for researchers seeking to isolate and study this promising natural product.

Experimental Protocols

The isolation of this compound involves a multi-step process of extraction, fractionation, and chromatographic separation. The following protocols are based on established methodologies for the isolation of lignans from Piper species.[2]

Plant Material and Extraction

Fresh or air-dried aerial parts of Piper futokadsura (3 kg) are extracted with 80% methanol (B129727) at room temperature. The extraction is typically repeated twice to ensure a comprehensive extraction of secondary metabolites. The resulting filtrates are combined and concentrated under reduced pressure to yield a crude methanol extract (approximately 300 g).[2]

Solvent Partitioning (Fractionation)

The crude methanol extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. This process typically involves the following steps:[2]

  • n-Hexane Partitioning: The aqueous suspension is first extracted with n-hexane. This separates nonpolar compounds, including many lignans.

  • Chloroform (B151607) Partitioning: The remaining aqueous layer is then extracted with chloroform to isolate compounds of intermediate polarity.

  • n-Butanol Partitioning: Finally, the aqueous layer is extracted with n-butanol to separate more polar compounds.

The n-hexane soluble fraction has been found to be a rich source of lignans and is the primary focus for the isolation of this compound.[2]

Chromatographic Purification

The n-hexane fraction is subjected to column chromatography for the separation and purification of individual compounds.

a) Silica Gel Column Chromatography:

  • Stationary Phase: Silica gel (230–400 mesh).[2]

  • Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) is commonly used. The elution typically starts with a low polarity mixture (e.g., 10:1 n-hexane:EtOAc) and the polarity is gradually increased (e.g., to 4:1 n-hexane:EtOAc) to elute compounds with increasing polarity.[2]

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

b) Further Purification (if necessary):

Fractions enriched with this compound may require further purification using techniques such as:

  • Octadecylsilyl (ODS) Column Chromatography: A reversed-phase chromatography technique that separates compounds based on their hydrophobicity.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound.

Data Presentation

Spectroscopic Data for this compound

The structure of this compound, [(7R,8R,7'S,8'S)-3,4-methylenedioxy-3',4'-dimethoxy-7,7'-epoxylignan], was elucidated using various spectroscopic methods.[1]

Spectroscopic Data This compound
¹H NMR (CDCl₃) Data not available in the searched literature.
¹³C NMR (CDCl₃) Data not available in the searched literature.
Mass Spectrometry Data not available in the searched literature.

Note: While the primary literature confirms the use of spectroscopic methods for structure elucidation, the specific chemical shift and mass spectrometry data for this compound were not available in the public domain at the time of this guide's compilation.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Inhibition of Nitric Oxide Production

Lignans, as a class of compounds, have been shown to suppress NO production by downregulating the expression of inducible nitric oxide synthase (iNOS).[4] This effect is often mediated through the modulation of key inflammatory signaling pathways.

Signaling Pathway

The anti-inflammatory effects of many natural products, including lignans, in LPS-stimulated macrophages are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5][6]

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS. Lignans can inhibit this pathway by preventing the degradation of IκB and subsequent nuclear translocation of NF-κB.[4][6]

  • MAPK Pathway: The MAPK family, including ERK1/2, p38, and JNK, are also activated by LPS and play a crucial role in regulating the expression of inflammatory mediators. Lignans have been shown to inhibit the phosphorylation of these MAPKs, thereby suppressing the downstream inflammatory cascade.[4][5]

The inhibition of these pathways ultimately leads to a reduction in iNOS expression and, consequently, decreased NO production.

Visualizations

Experimental Workflow

experimental_workflow plant Piper futokadsura (Aerial Parts) extraction Methanol Extraction plant->extraction partition Solvent Partitioning extraction->partition hexane n-Hexane Fraction partition->hexane Nonpolar chloroform Chloroform Fraction partition->chloroform Intermediate Polarity butanol n-Butanol Fraction partition->butanol Polar silica_gel Silica Gel Column Chromatography hexane->silica_gel fractions Collected Fractions silica_gel->fractions tlc TLC Analysis fractions->tlc purification Further Purification (ODS/HPLC) tlc->purification futokadsurin_c This compound purification->futokadsurin_c

Caption: Isolation workflow for this compound.

Signaling Pathway of NO Inhibition

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkB_nuc NF-κB MAPK->NFkB_nuc Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_cyto NF-κB IkB->NFkB_cyto Inhibition NFkB_cyto->NFkB_nuc Translocation iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene Induces Nucleus Nucleus iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Futokadsurin_C This compound Futokadsurin_C->MAPK Futokadsurin_C->IKK

Caption: Inhibition of NO production by this compound.

References

Futokadsurin C: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Chemical Architecture and Biological Significance of a Promising Natural Product

Introduction

Futokadsurin C is a naturally occurring bioactive compound that has garnered interest within the scientific community. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of this compound's chemical structure, properties, and potential therapeutic applications. The information presented herein is curated from scientific literature to facilitate a deeper understanding and further investigation of this intriguing molecule.

Chemical Structure and Properties

This compound belongs to the class of lignans (B1203133), a diverse group of polyphenolic compounds found in plants. The precise chemical structure of this compound has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₂₄O₅[1]
Molecular Weight 356.41 g/mol [1]
Appearance Reported as a white powder
Solubility Soluble in methanol, ethanol, and other organic solvents
Melting Point Not available in the reviewed literature

The core of this compound features a dibenzocyclooctadiene skeleton, a characteristic feature of many bioactive lignans isolated from plants of the Kadsura and Piper genera. The specific arrangement of substituents on this core structure is crucial for its biological activity.

Biological Activity and Potential Applications

Lignans isolated from the Kadsura genus are known to possess a wide range of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects. While specific in-depth biological studies on this compound are limited in the publicly available literature, related compounds from Piper futokadsura have demonstrated notable pharmacological properties. These include futoxide, futoenone, futoquinol, and futoamide, which have been investigated for their potential health benefits. The structural similarity of this compound to these compounds suggests it may share a similar spectrum of bioactivity.

Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a lead compound in drug discovery programs.

Experimental Protocols

General Isolation and Purification Workflow

G PlantMaterial Dried and Powdered Plant Material (e.g., stems of Piper futokadsura) Extraction Solvent Extraction (e.g., Methanol, Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) CrudeExtract->Partitioning Fractions Fractions of Varying Polarity Partitioning->Fractions Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Fractions->Chromatography PurifiedFractions Purified Fractions Chromatography->PurifiedFractions HPLC Preparative HPLC PurifiedFractions->HPLC FutokadsurinC Pure this compound HPLC->FutokadsurinC G PureCompound Pure this compound Spectroscopy Spectroscopic Analysis PureCompound->Spectroscopy NMR 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Spectroscopy->NMR MS Mass Spectrometry (HR-ESI-MS) Spectroscopy->MS Structure Chemical Structure Elucidation NMR->Structure MS->Structure

References

Futokadsurin C: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futokadsurin C is a naturally occurring lignan (B3055560) with emerging interest in the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, focusing on its hypothesized anti-neoplastic and established anti-inflammatory effects. The information is compiled to serve as a valuable resource for researchers and professionals involved in drug discovery and development. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways implicated in its activity.

Anti-Neoplastic Activity: Modulation of the PI3K/Akt/mTOR Signaling Pathway (Hypothesized)

This compound is postulated to exert anti-cancer effects by modulating the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a common feature in many cancers.[1] The hypothesis is that this compound inhibits one or more components of this pathway, leading to a reduction in cancer cell proliferation and an increase in apoptosis.[1]

Data Presentation

Currently, there is a lack of publicly available quantitative data demonstrating the direct effects of this compound on the phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway. Similarly, specific IC50 values for this compound against various cancer cell lines have not been widely reported.[2] The table below serves as a template for organizing future experimental findings.

Cell LineAssayParameterIC50 / % InhibitionReference
e.g., MCF-7MTT AssayCell ViabilityData Not Available
e.g., HeLaWestern Blotp-Akt/Akt ratioData Not Available
e.g., HepG2Western Blotp-mTOR/mTOR ratioData Not Available
Experimental Protocols

This protocol is a standard colorimetric assay to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[2]

  • Cell Culture: Culture cancer cell lines (e.g., HeLa, MCF-7, HepG2) in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[2]

  • Compound Treatment: Prepare stock solutions of this compound in a suitable solvent like DMSO. Add various concentrations of this compound to the wells. Include a solvent control. Incubate the plates for 24, 48, or 72 hours.[2]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[2]

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent such as DMSO to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Express cell viability as a percentage of the control. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[2]

This protocol describes the methodology to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.

  • Cell Lysis: Treat cancer cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., Akt, mTOR, p70S6K, 4E-BP1).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualization

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Futokadsurin_C This compound Futokadsurin_C->PI3K Hypothesized Inhibition Futokadsurin_C->Akt Futokadsurin_C->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Anti-Inflammatory Activity: Inhibition of Nitric Oxide Production

This compound has been identified as an inhibitor of nitric oxide (NO) production in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). This inhibitory action suggests its potential as an anti-inflammatory agent, as excessive NO production is a hallmark of various inflammatory conditions.

Data Presentation

The inhibitory concentration (IC50) of this compound on nitric oxide production has not been reported in the reviewed literature. The following table provides a comparative analysis of this compound with two well-characterized nitric oxide synthase (NOS) inhibitors.

CompoundTarget/AssayCell Line/EnzymeIC50
This compound Nitric Oxide Production RAW 264.7 Cells Not Reported
L-NAMENitric Oxide Synthase (NOS)Purified Brain NOS70 µM
AminoguanidineInducible Nitric Oxide Synthase (iNOS)Mouse iNOS2.1 µM
Experimental Protocols

This protocol is a standard method to assess the inhibitory effect of compounds on NO production in a cell-based assay.

  • Cell Culture and Seeding: Culture murine macrophage-like RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. Seed the cells into 96-well plates at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.

  • Compound Treatment and Stimulation: Replace the culture medium with fresh medium containing various concentrations of this compound. Stimulate the cells with 1 µg/mL of LPS and 10 U/mL of IFN-γ to induce iNOS expression and NO production. Include unstimulated and vehicle-treated stimulated cells as negative and positive controls, respectively.

  • Nitrite (B80452) Quantification (Griess Assay): After a 24-hour incubation, collect the supernatant from each well. Mix 100 µL of the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader. Determine the concentration of nitrite, a stable metabolite of NO, from a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage of inhibition of NO production by comparing the nitrite concentrations in the compound-treated wells to the vehicle-treated control wells.

Mandatory Visualization

NO_Production_Pathway cluster_stimulation External Stimuli cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IFN_gamma IFN-γ IFNGR IFNGR IFN_gamma->IFNGR Signaling_Cascade Signaling Cascade (NF-κB, STAT1) TLR4->Signaling_Cascade IFNGR->Signaling_Cascade iNOS_Induction iNOS Gene Transcription Signaling_Cascade->iNOS_Induction iNOS_Protein iNOS Protein iNOS_Induction->iNOS_Protein translation NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production catalyzes Arginine L-Arginine Arginine->iNOS_Protein Futokadsurin_C This compound Futokadsurin_C->NO_Production Inhibition

Caption: Inhibition of LPS/IFN-γ induced NO production by this compound.

Conclusion

This compound presents as a promising natural compound with potential therapeutic applications in oncology and inflammatory diseases. Its hypothesized mechanism of action in cancer involves the downregulation of the crucial PI3K/Akt/mTOR signaling pathway. In the context of inflammation, it has been shown to inhibit the production of nitric oxide. Further research is warranted to elucidate the precise molecular targets of this compound and to provide quantitative data on its efficacy in various disease models. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations into the multifaceted pharmacological activities of this compound.

References

Futokadsurin C: A Potential Anti-Neoplastic Agent – A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available, peer-reviewed research data on the specific anti-neoplastic activities of Futokadsurin C is limited. This technical guide is therefore based on hypothesized mechanisms of action for related compounds and standardized experimental protocols commonly employed in cancer research. The quantitative data presented are illustrative examples and should not be considered as experimentally verified results for this compound.

Introduction

This compound is a natural product with a chemical structure that suggests potential anti-neoplastic properties. While specific experimental evidence is not yet widely available, its classification among compounds known to interact with key cellular signaling pathways makes it a molecule of interest for cancer research and drug development. This guide provides a framework for investigating the potential anti-cancer effects of this compound, focusing on its hypothesized mechanism of action involving the inhibition of the STAT3 signaling pathway and the induction of cell cycle arrest and apoptosis in cancer cells, particularly in hepatocellular carcinoma (HCC).

Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is a hallmark of many cancers, including HCC, and is associated with tumor cell proliferation, survival, and angiogenesis.[1][2] One of the key negative regulators of STAT3 is the protein tyrosine phosphatase SHP-1, which can dephosphorylate and inactivate STAT3.[3] It is hypothesized that this compound may exert its anti-neoplastic effects by activating SHP-1, leading to the suppression of STAT3 signaling.

Furthermore, disruption of the cell cycle is a critical strategy in cancer therapy. The G2/M phase transition is tightly regulated by the Cyclin B1/Cdc2 kinase complex.[4] Downregulation of these proteins can lead to G2/M arrest and subsequent apoptosis. This guide outlines potential experimental approaches to test the hypothesis that this compound induces G2/M phase arrest by modulating the expression of Cyclin B1 and Cdc2.

Quantitative Data Summary

The following tables are presented as templates for organizing and presenting potential experimental data on this compound. The values within are for illustrative purposes only.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) after 48h
HepG2Hepatocellular CarcinomaData Not Available
Huh7Hepatocellular CarcinomaData Not Available
PLC/PRF/5Hepatocellular CarcinomaData Not Available
Normal HepatocytesNon-cancerous controlData Not Available

Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 Cells

Treatment (24h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Vehicle)Data Not AvailableData Not AvailableData Not Available
This compound (IC50)Data Not AvailableData Not AvailableData Not Available

Table 3: Apoptosis Induction by this compound in HepG2 Cells

Treatment (48h)% Early Apoptotic Cells% Late Apoptotic Cells
Control (Vehicle)Data Not AvailableData Not Available
This compound (IC50)Data Not AvailableData Not Available

Table 4: In Vivo Tumor Growth Inhibition by this compound in a Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlData Not Available-
This compound (mg/kg)Data Not AvailableData Not Available

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in evaluating the anti-neoplastic potential of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Plate hepatocellular carcinoma cells (e.g., HepG2, Huh7) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle progression.

  • Cell Treatment: Treat HepG2 cells with this compound at its predetermined IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

  • Cell Treatment: Treat HepG2 cells with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Western Blot Analysis

This technique is used to measure the levels of specific proteins involved in the hypothesized signaling pathways.

  • Protein Extraction: Treat HepG2 cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-STAT3 (Tyr705), STAT3, SHP-1, Cyclin B1, Cdc2, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

In Vivo Tumor Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: Subcutaneously inject HepG2 cells into the flank of athymic nude mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose) or vehicle control intraperitoneally on a set schedule.

  • Tumor Measurement: Measure tumor volume every few days using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissues can be used for further analysis, such as immunohistochemistry or western blotting.

Visualizations of Hypothesized Mechanisms

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and experimental workflows for investigating this compound.

cluster_0 This compound Hypothesized Signaling Pathway Futokadsurin_C This compound SHP1 SHP-1 Futokadsurin_C->SHP1 Activates STAT3_P p-STAT3 (Active) SHP1->STAT3_P Dephosphorylates STAT3 STAT3 (Inactive) STAT3_P->STAT3 Nucleus Nucleus STAT3_P->Nucleus Translocation Proliferation Cell Proliferation Nucleus->Proliferation Survival Cell Survival Nucleus->Survival Angiogenesis Angiogenesis Nucleus->Angiogenesis

Caption: Hypothesized mechanism of this compound via SHP-1 activation and subsequent STAT3 inhibition.

cluster_1 This compound and G2/M Cell Cycle Arrest Futokadsurin_C This compound CyclinB1_Cdc2 Cyclin B1/Cdc2 Complex Futokadsurin_C->CyclinB1_Cdc2 Downregulates G2M_Arrest G2/M Arrest Futokadsurin_C->G2M_Arrest M_Phase M Phase (Mitosis) CyclinB1_Cdc2->M_Phase Promotes G2_Phase G2 Phase G2_Phase->M_Phase Progression

Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.

cluster_2 Experimental Workflow for In Vitro Analysis Cell_Culture Cancer Cell Culture (e.g., HepG2) Treatment Treat with this compound Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot Analysis Treatment->Western_Blot

Caption: A streamlined workflow for the in vitro evaluation of this compound.

References

Futokadsurin C: A Technical Whitepaper on its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futokadsurin C, a tetrahydrofuran (B95107) lignan (B3055560) isolated from Piper futokadsura, has emerged as a compound of interest for its potential anti-inflammatory properties. This document provides a comprehensive technical overview of the current understanding of this compound's anti-inflammatory effects, drawing from available in vitro data and the established mechanisms of structurally related lignans (B1203133). While research on this compound is in its nascent stages, preliminary findings indicate its ability to inhibit nitric oxide (NO) production, a key mediator in inflammatory processes. This whitepaper summarizes the known quantitative data, outlines relevant experimental methodologies, and presents hypothesized signaling pathways to guide future research and drug development efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key area of pharmacological research is the identification of novel therapeutic agents that can modulate inflammatory pathways with high efficacy and minimal side effects.

Lignans, a class of polyphenolic compounds found in a variety of plants, have garnered significant attention for their diverse biological activities, including anti-inflammatory effects[1][2]. This compound, a tetrahydrofuran lignan, is one such compound that has demonstrated potential as an inhibitor of inflammatory mediators[3]. This document aims to consolidate the existing knowledge on this compound's anti-inflammatory properties and provide a framework for its further investigation.

Quantitative Data

The primary reported anti-inflammatory activity of this compound is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells[3]. However, a specific 50% inhibitory concentration (IC50) value has not been reported in the reviewed literature. For comparative purposes, the IC50 values of other lignans and compounds from Piper species against NO production are presented below.

CompoundTarget/AssayCell Line/EnzymeIC50Reference
This compound Nitric Oxide Production RAW 264.7 Cells Not Reported [3]
Zanthplanispine (a tetrahydrofuran lignan)Nitric Oxide ProductionRAW 264.7 Cells36.8 µM[4]
Piperkadsin C (a neolignan from Piper kadsura)Nitric Oxide ProductionBV-2 Microglia Cells14.6 µM[5]
Futoquinol (from Piper kadsura)Nitric Oxide ProductionBV-2 Microglia Cells16.8 µM[5]
Piperkadsin A (a neolignan from Piper kadsura)ROS ProductionHuman Polymorphonuclear Neutrophils4.3 µM[6]

Hypothesized Mechanism of Action

Based on the known mechanisms of other tetrahydrofuran lignans, it is hypothesized that this compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines[2][7].

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is proposed that this compound may inhibit this pathway, thereby reducing the expression of iNOS and subsequent NO production.

Modulation of MAPK Signaling Pathways

The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. The activation of these kinases by stimuli such as LPS leads to the activation of transcription factors that regulate the expression of inflammatory mediators. Structurally similar lignans have been shown to inhibit the phosphorylation of ERK, JNK, and p38, leading to a downstream reduction in inflammation[7].

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on the available information and standard immunological assays, the following methodologies are relevant for its investigation.

Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a standard in vitro method to screen for potential anti-inflammatory agents.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere[3].

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium[3].

  • Nitrite (B80452) Quantification (Griess Assay): After a 24-hour incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Data Analysis: A standard curve using known concentrations of sodium nitrite is generated to calculate the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Western Blot Analysis for NF-κB and MAPK Signaling

This technique is used to determine the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.

  • Cell Lysis: RAW 264.7 cells, treated as described above, are lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of NF-κB p65, IκBα, ERK, JNK, and p38.

  • Detection: After incubation with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema Model

This is a widely used animal model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Compound Administration: Animals are orally or intraperitoneally administered with this compound at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Edema: The paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the carrageenan control group.

Visualizations

Signaling Pathways

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Assays cluster_invivo In Vivo Studies RAW264_7 RAW 264.7 Cell Culture Treatment This compound Treatment RAW264_7->Treatment LPS_Stimulation LPS Stimulation Treatment->LPS_Stimulation Griess Griess Assay (NO) LPS_Stimulation->Griess ELISA ELISA (Cytokines) LPS_Stimulation->ELISA WesternBlot Western Blot (NF-κB, MAPK) LPS_Stimulation->WesternBlot AnimalModel Animal Model (e.g., Carrageenan-induced paw edema) CompoundAdmin This compound Administration AnimalModel->CompoundAdmin InflammationInduction Inflammation Induction CompoundAdmin->InflammationInduction Measurement Measurement of Inflammatory Response InflammationInduction->Measurement

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound has been identified as an inhibitor of nitric oxide production, suggesting its potential as an anti-inflammatory agent. However, the current body of research is limited, and further investigations are required to fully elucidate its therapeutic potential.

Future research should focus on:

  • Determining the IC50 value of this compound for the inhibition of NO production and other inflammatory mediators to quantify its potency.

  • Investigating the detailed molecular mechanism by which this compound exerts its effects, with a particular focus on the NF-κB and MAPK signaling pathways.

  • Evaluating the effect of this compound on the expression of a broader range of pro-inflammatory cytokines and enzymes , such as TNF-α, IL-6, IL-1β, and COX-2.

  • Conducting in vivo studies using animal models of inflammation to assess the efficacy, pharmacokinetics, and safety profile of this compound.

A thorough understanding of these aspects will be crucial for the potential development of this compound as a novel anti-inflammatory therapeutic.

References

Investigating Futokadsurin C as a Potential Inhibitor of the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available, peer-reviewed research has not established a direct inhibitory effect of Futokadsurin C on the PI3K/Akt/mTOR pathway. The following guide is based on the hypothesized mechanism of action and provides a framework for investigating this potential therapeutic target.

Introduction

This compound, a naturally occurring terpene alkaloid, has been identified as a compound of interest for its potential biomedical applications, particularly in oncology and neuropharmacology.[1] While its full mechanism of action is still under investigation, one proposed hypothesis is that this compound exerts anti-neoplastic effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[2]

This technical guide provides a comprehensive overview of the hypothesized role of this compound as a PI3K/Akt/mTOR pathway inhibitor and details the experimental protocols necessary to validate this hypothesis.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key intracellular signaling cascade that responds to extracellular signals such as growth factors and nutrients. Its activation promotes cell growth and survival. In many cancerous cells, this pathway is constitutively active, driving tumor progression.[2]

Below is a diagram illustrating the core components of the PI3K/Akt/mTOR signaling cascade.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth |-- FutokadsurinC This compound (Hypothesized Inhibition) FutokadsurinC->PI3K FutokadsurinC->Akt FutokadsurinC->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Quantitative Data on this compound

As previously stated, there is a lack of specific quantitative data from peer-reviewed literature detailing the inhibitory effects of this compound on the PI3K/Akt/mTOR pathway. Research into its biological activity has shown that it can inhibit nitric oxide production in murine macrophage-like RAW 264.7 cells, though a specific IC50 value has not been reported in the primary literature reviewed.[3]

To properly evaluate this compound as a PI3K/Akt/mTOR inhibitor, the following quantitative data would need to be generated through the experimental protocols outlined below.

Table 1: Hypothetical In Vitro Kinase Assay Data for this compound

Target KinaseIC50 (nM)
PI3KαData Needed
PI3KβData Needed
PI3KδData Needed
PI3KγData Needed
Akt1Data Needed
Akt2Data Needed
Akt3Data Needed
mTORData Needed

Table 2: Hypothetical Cellular Assay Data for this compound in Cancer Cell Lines

Cell LineAssay TypeEndpointIC50 (µM)
e.g., MCF-7Cell Viability (72h)Metabolic ActivityData Needed
e.g., PC-3Cell Viability (72h)Metabolic ActivityData Needed
e.g., A549ApoptosisCaspase-3/7 ActivityData Needed
e.g., MCF-7Western Blotp-Akt (Ser473)Data Needed
e.g., PC-3Western Blotp-S6K (Thr389)Data Needed

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the inhibitory effects of this compound on the PI3K/Akt/mTOR pathway.

Cell Viability Assay (MTT or Resazurin Assay)

Objective: To determine the cytotoxic or cytostatic effect of this compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, PC-3, A549) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Methodology:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours). Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-mTOR (Ser2448)

      • Total mTOR

      • Phospho-p70S6K (Thr389)

      • Total p70S6K

      • Phospho-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • GAPDH or β-actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of PI3K, Akt, or mTOR.

Methodology:

  • Assay Setup: Use a commercial kinase assay kit (e.g., ADP-Glo™, LanthaScreen™) or a traditional radioactive assay.

  • Reaction Mixture: In a microplate, combine the recombinant kinase (e.g., PI3Kα, Akt1, mTOR), its specific substrate (e.g., PIP2 for PI3K, a peptide substrate for Akt/mTOR), and ATP.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the plate at 30°C for the recommended time.

  • Detection: Measure the kinase activity by detecting the amount of ADP produced or the phosphorylation of the substrate, according to the kit instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Experimental and Logical Workflow

The following diagram outlines a logical workflow for the investigation of this compound as a PI3K/Akt/mTOR pathway inhibitor.

Experimental_Workflow Start Hypothesis: This compound inhibits PI3K/Akt/mTOR pathway CellViability Cell Viability Assays (e.g., MTT, Resazurin) Start->CellViability DoseResponse Determine IC50 in multiple cancer cell lines CellViability->DoseResponse WesternBlot Western Blot Analysis DoseResponse->WesternBlot If cytotoxic ApoptosisAssay Apoptosis Assays (e.g., Annexin V, Caspase) DoseResponse->ApoptosisAssay If cytotoxic PhosphoAnalysis Analyze phosphorylation of Akt, S6K, 4E-BP1 WesternBlot->PhosphoAnalysis KinaseAssay In Vitro Kinase Assays (PI3K, Akt, mTOR) PhosphoAnalysis->KinaseAssay If pathway inhibited DirectInhibition Determine direct enzymatic inhibition and IC50 KinaseAssay->DirectInhibition Conclusion Conclusion on Mechanism of Action DirectInhibition->Conclusion PhenotypeConfirm Confirm pro-apoptotic phenotype ApoptosisAssay->PhenotypeConfirm PhenotypeConfirm->Conclusion

Caption: Workflow for investigating this compound's effect on the PI3K/Akt/mTOR pathway.

Conclusion

While the direct inhibition of the PI3K/Akt/mTOR pathway by this compound remains a hypothesis, this guide provides a clear and structured approach for its investigation. The successful execution of the outlined experimental protocols would generate the necessary quantitative data to either validate or refute this proposed mechanism of action, thereby clarifying the therapeutic potential of this compound for cancers with a dysregulated PI3K/Akt/mTOR pathway. Further research, potentially spurred by network pharmacology studies that have associated traditional medicines containing this compound with the PI3K/Akt pathway, is warranted to explore this promising natural compound.[4]

References

Futokadsurin C: A Technical Deep-Dive into its Inhibition of Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Futokadsurin C, a lignan (B3055560) isolated from Piper futokadsura, has emerged as a molecule of interest for its anti-inflammatory properties, specifically its ability to inhibit the production of nitric oxide (NO).[1] Overproduction of NO is a hallmark of chronic inflammation and is implicated in the pathophysiology of numerous diseases. This document provides a comprehensive technical overview of the current understanding of this compound's inhibitory action on NO production, including available quantitative data, detailed experimental methodologies, and the elucidated signaling pathways. While this compound has been shown to inhibit NO production in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated murine macrophage-like RAW 264.7 cells, specific quantitative data such as an IC50 value in this cell line is not yet reported in the primary literature. However, a study has demonstrated its moderate inhibitory effect in LPS-activated BV-2 microglial cells.[2] This guide aims to equip researchers and drug development professionals with the foundational knowledge required to further investigate and potentially harness the therapeutic potential of this compound.

Data Presentation: Inhibitory Activity

The inhibitory effects of this compound on nitric oxide production have been quantified, providing a benchmark for its potential as an anti-inflammatory agent. The following table summarizes the available data for this compound and provides a comparison with other compounds isolated from Piper kadsura.

CompoundCell LineStimulantIC50 (µM)Reference
This compound BV-2 (microglia)LPS43.1[2]
Piperkadsin CBV-2 (microglia)LPS14.6[2][3]
FutoquinolBV-2 (microglia)LPS16.8[2][3]
GalgravinRAW 264.7 (macrophage)LPS33.4[2]
WallichinineBV-2 (microglia)LPS45.6[2]

Note: While this compound has been identified as an inhibitor of NO production in RAW 264.7 cells, a specific IC50 value in this cell line has not been reported in the reviewed literature.[1]

Signaling Pathways in Nitric Oxide Production and Inhibition

The production of nitric oxide in macrophages in response to inflammatory stimuli like LPS and IFN-γ is a well-orchestrated process involving complex signaling cascades. These pathways converge on the transcriptional activation of the inducible nitric oxide synthase (iNOS) gene. This compound, like many other anti-inflammatory lignans, is hypothesized to exert its inhibitory effect by modulating key nodes within these pathways.

LPS/IFN-γ Induced iNOS Expression Pathway

The binding of LPS to Toll-like receptor 4 (TLR4) on the macrophage surface initiates a signaling cascade that leads to the activation of transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). Concurrently, IFN-γ signaling through its receptor activates the JAK-STAT pathway. The synergistic action of these pathways leads to robust transcription of the iNOS gene, resulting in a surge of NO production.

LPS_IFN_Pathway cluster_NFkB cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR MyD88 MyD88 TLR4->MyD88 JAK JAK IFNgR->JAK TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IKK->NFkB releases iNOS_gene iNOS Gene NFkB->iNOS_gene AP1 AP-1 MAPK->AP1 AP1->iNOS_gene STAT1 STAT1 JAK->STAT1 STAT1->iNOS_gene Nucleus Nucleus iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes L_Arginine L-Arginine L_Arginine->NO

Caption: LPS/IFN-γ signaling pathway for iNOS induction.
Hypothesized Mechanism of Action for this compound

Based on the known mechanisms of other lignans, this compound likely inhibits nitric oxide production by suppressing the expression of the iNOS enzyme rather than directly inhibiting its catalytic activity. This suppression is thought to occur through the inhibition of the NF-κB and/or Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By interfering with these upstream signaling events, this compound would prevent the translocation of key transcription factors like NF-κB and AP-1 to the nucleus, thereby downregulating iNOS gene transcription.

FutokadsurinC_MoA LPS LPS TLR4 TLR4 LPS->TLR4 Signaling_Cascade Signaling Cascade (MyD88, TRAF6, TAK1) TLR4->Signaling_Cascade MAPK MAPK Activation Signaling_Cascade->MAPK IKK IKK Activation Signaling_Cascade->IKK iNOS_expression iNOS Gene Expression MAPK->iNOS_expression IkB_degradation IκB Degradation IKK->IkB_degradation NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation NFkB_translocation->iNOS_expression NO_production NO Production iNOS_expression->NO_production FutokadsurinC This compound FutokadsurinC->MAPK inhibits FutokadsurinC->IKK inhibits

Caption: Hypothesized mechanism of this compound action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on nitric oxide production.

Cell Culture and Treatment
  • Cell Line: Murine macrophage-like RAW 264.7 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: For experiments, cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with 1 µg/mL of LPS and 10 U/mL of IFN-γ to induce iNOS expression and NO production. Control wells include unstimulated cells, and cells stimulated with LPS/IFN-γ in the absence of this compound.

Nitric Oxide Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water.

    • Griess Reagent (working solution): Equal volumes of Griess Reagent A and B are mixed immediately before use.

    • Nitrite Standard: A standard curve is prepared using known concentrations of sodium nitrite (e.g., 0-100 µM) in culture medium.

  • Procedure:

    • After the 24-hour treatment period, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of the freshly prepared Griess Reagent is added to each well containing the supernatant.

    • The plate is incubated at room temperature for 10-15 minutes, protected from light.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite in the samples is calculated from the standard curve. The percentage of NO production inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of stimulated control)] x 100

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxicity of the test compound, ensuring that the observed inhibition of NO production is not due to cell death.

  • Reagent Preparation:

    • MTT Solution: 5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

    • Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or a solution of 20% (w/v) sodium dodecyl sulfate (B86663) (SDS) in 50% (v/v) N,N-dimethylformamide.

  • Procedure:

    • Following the 24-hour treatment with this compound and LPS/IFN-γ, the culture medium is removed.

    • 100 µL of fresh culture medium and 10 µL of MTT solution are added to each well.

    • The plate is incubated for 4 hours at 37°C.

    • The medium containing MTT is removed, and 100 µL of solubilization solution (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

    • The plate is gently agitated for 15 minutes to ensure complete dissolution.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments to validate the NO inhibitory activity of a compound like this compound.

Experimental_Workflow Start Start Cell_Culture RAW 264.7 Cell Culture and Seeding Start->Cell_Culture Treatment Treatment with this compound & LPS/IFN-γ Stimulation Cell_Culture->Treatment Incubation 24-hour Incubation Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Griess_Assay Griess Assay for Nitrite Quantification Supernatant_Collection->Griess_Assay Data_Analysis Data Analysis: % Inhibition & Cell Viability Griess_Assay->Data_Analysis MTT_Assay->Data_Analysis Conclusion Conclusion on NO Inhibition Data_Analysis->Conclusion

Caption: Experimental workflow for assessing NO inhibition.

Conclusion and Future Directions

This compound demonstrates clear potential as an inhibitor of nitric oxide production, a key process in inflammation. The available data, primarily from studies on BV-2 microglial cells, indicates a moderate inhibitory activity.[2] To fully elucidate its therapeutic potential, further research is warranted. Specifically, future studies should focus on:

  • Determining the IC50 value of this compound in RAW 264.7 macrophage cells to provide a direct quantitative measure of its potency in this widely used model of inflammation.

  • Investigating the precise molecular mechanism of action , including its effects on the phosphorylation and activation of key proteins in the NF-κB and MAPK signaling pathways.

  • Conducting in vivo studies in animal models of inflammatory diseases to validate the anti-inflammatory efficacy of this compound.

By addressing these research gaps, a more complete picture of this compound's pharmacological profile can be established, paving the way for its potential development as a novel anti-inflammatory therapeutic.

References

Futokadsurin C: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futokadsurin C, a tetrahydrofuran (B95107) lignan (B3055560) isolated from Piper futokadsura, has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a primary focus on its anti-inflammatory effects through the inhibition of nitric oxide production. This document furnishes detailed experimental protocols, data presentation standards, and visualizations of key cellular pathways and experimental workflows to facilitate further research and development.

Introduction

Lignans (B1203133), a class of polyphenolic compounds found in various plants, are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This compound, isolated from Piper futokadsura, has been identified as an inhibitor of nitric oxide (NO) production in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)[1]. Overproduction of NO is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases. Therefore, inhibition of NO production represents a key therapeutic strategy for inflammatory disorders. This guide details the methodologies to screen and characterize the biological activity of this compound.

Anti-inflammatory Activity: Nitric Oxide Inhibition

The primary reported biological activity of this compound is the inhibition of nitric oxide production. While a specific IC50 value for this compound has not been reported in the reviewed literature, its qualitative inhibitory activity has been documented[1]. For comparative purposes, the inhibitory activities of other neolignans from the Piper genus are presented below.

Quantitative Data: Comparative Inhibitory Activity

The following table summarizes the reported IC50 values for various lignans from the Piper genus against nitric oxide production. This data provides a benchmark for the potential potency of this compound.

CompoundSourceCell LineIC50 (µM)
Piperkadsin CPiper kadsuraBV-2 microglia14.6
FutoquinolPiper kadsuraBV-2 microglia16.8
Aminoguanidine (Reference Inhibitor)-Mouse iNOS2.1
L-NAME (Reference Inhibitor)-Purified Brain NOS70

Data compiled from available scientific literature.[1]

Experimental Protocol: Nitric Oxide Inhibition Assay

This protocol details the in vitro screening of this compound for its ability to inhibit NO production in RAW 264.7 macrophage cells.

2.2.1. Materials and Reagents

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Interferon-gamma (IFN-γ), murine

  • This compound

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

2.2.2. Cell Culture and Seeding

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells into 96-well plates at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.

2.2.3. Compound Treatment and Stimulation

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations.

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).

  • Stimulate the cells by adding LPS (final concentration 1 µg/mL) and IFN-γ (final concentration 10 U/mL) to all wells except for the negative control wells.

  • Incubate the plates for 24 hours.

2.2.4. Nitrite Quantification (Griess Assay)

  • After incubation, collect 100 µL of the culture supernatant from each well.

  • Add 100 µL of Griess reagent to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

2.2.5. Data Analysis

Calculate the percentage of NO inhibition using the following formula:

% Inhibition = [(Nitrite concentration in stimulated control) - (Nitrite concentration in treated sample)] / (Nitrite concentration in stimulated control) x 100

The IC50 value, the concentration of this compound that causes 50% inhibition of NO production, can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: LPS/IFN-γ Induced Nitric Oxide Production

The inhibitory action of this compound targets the signaling cascade that leads to the production of nitric oxide in macrophages upon stimulation by LPS and IFN-γ. This pathway culminates in the expression and activation of inducible nitric oxide synthase (iNOS).

LPS_IFN_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IFN IFN-γ IFNGR IFN-γR IFN->IFNGR MyD88 MyD88 TLR4->MyD88 JAK JAK IFNGR->JAK IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene STAT1 STAT1 JAK->STAT1 STAT1->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L-Arginine to L-Citrulline FutokadsurinC This compound FutokadsurinC->iNOS_protein Inhibition

Caption: LPS/IFN-γ signaling pathway for iNOS induction and NO production.

Cytotoxicity Assessment

It is crucial to determine whether the observed inhibition of NO production is a specific effect or a result of general cytotoxicity. Therefore, a cell viability assay should be performed in parallel with the NO inhibition assay.

Experimental Protocol: MTT Assay for Cell Viability

3.1.1. Materials and Reagents

  • Cells treated as described in the NO inhibition assay protocol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other suitable solubilizing agent

  • 96-well plates

3.1.2. Procedure

  • After the 24-hour incubation with this compound, remove the culture supernatant for the Griess assay.

  • Add 20 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3.1.3. Data Analysis

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

A compound is generally considered non-cytotoxic at concentrations where cell viability is above 80-90%.

Experimental Workflow: Integrated Anti-inflammatory and Cytotoxicity Screening

The following diagram illustrates the integrated workflow for screening this compound for its anti-inflammatory and cytotoxic effects.

experimental_workflow start Start: Culture RAW 264.7 Cells seed_plate Seed 96-well Plates start->seed_plate treatment Treat with this compound and Stimulate with LPS/IFN-γ seed_plate->treatment incubation Incubate for 24 hours treatment->incubation supernatant Collect Supernatant incubation->supernatant mtt_assay MTT Assay for Cell Viability incubation->mtt_assay griess_assay Griess Assay for Nitric Oxide Measurement supernatant->griess_assay data_analysis Data Analysis: Calculate % Inhibition and % Viability griess_assay->data_analysis mtt_assay->data_analysis end End: Determine Specific Anti-inflammatory Activity data_analysis->end

Caption: Integrated workflow for anti-inflammatory and cytotoxicity screening.

Screening for Other Biological Activities

To build a comprehensive biological activity profile for this compound, it is recommended to screen for other potential therapeutic effects, such as antiviral and anticancer activities. The following sections provide generalized protocols for these screening assays.

Antiviral Activity Screening

A common method for antiviral screening is the cytopathic effect (CPE) inhibition assay.

4.1.1. Experimental Protocol: CPE Inhibition Assay

  • Cell and Virus Preparation: Culture a suitable host cell line (e.g., Vero cells) and prepare a stock of the target virus.

  • Cell Seeding: Seed the host cells into 96-well plates and allow them to form a monolayer.

  • Compound and Virus Treatment: Pre-incubate the cells with various concentrations of this compound for a defined period. Then, infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 2-3 days.

  • Incubation: Incubate the plates until CPE is observed in the virus control wells.

  • CPE Evaluation: Visually assess the reduction in CPE in the treated wells compared to the virus control. Alternatively, cell viability can be quantified using an MTT or resazurin-based assay.

  • Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%.

Anticancer Activity Screening

The cytotoxic effect of this compound against cancer cell lines can be evaluated using a standard cell viability assay.

4.2.1. Experimental Protocol: Anticancer Cytotoxicity Assay

  • Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types.

  • Cell Seeding: Seed the cancer cells into 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Determine cell viability using an MTT, resazurin, or other suitable assay.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%.

Conclusion

This compound demonstrates promising anti-inflammatory activity by inhibiting nitric oxide production. This technical guide provides the necessary experimental protocols and conceptual frameworks to rigorously evaluate this activity and to explore other potential therapeutic applications. The provided methodologies for cytotoxicity, antiviral, and anticancer screening will enable a comprehensive characterization of the biological profile of this compound, paving the way for its potential development as a novel therapeutic agent. Further research is warranted to elucidate its precise mechanism of action and to establish a more detailed quantitative profile of its biological effects.

References

Futokadsurin C: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futokadsurin C is a tetrahydrofuran (B95107) lignan (B3055560) that has garnered interest within the scientific community for its potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activity of this compound, with a focus on its inhibitory effects on nitric oxide production. Detailed experimental protocols and data are presented to support further research and development.

Discovery and Natural Sources

This compound was first isolated and identified by a team of researchers led by Tenji Konishi from Kyoto Pharmaceutical University. The discovery was published in the January 2005 issue of the Chemical & Pharmaceutical Bulletin.[1]

The primary natural source of this compound is the aerial parts of Piper futokadsura, a plant belonging to the Piperaceae family.[1][2] This plant is also a source of other related neolignans, including Futokadsurin A and B.[1]

Chemical Structure

The structure of this compound was elucidated using spectroscopic methods and is defined as (7R,8R,7'S,8'S)-3,4-methylenedioxy-3',4'-dimethoxy-7,7'-epoxylignan.[1]

Biological Activity: Inhibition of Nitric Oxide Production

This compound has been identified as an inhibitor of nitric oxide (NO) production.[1] Excessive production of NO by inducible nitric oxide synthase (iNOS) is a key feature of the inflammatory response. The inhibitory action of this compound was observed in a murine macrophage-like cell line (RAW 264.7) that was activated by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1][2] This suggests that this compound may exert its anti-inflammatory effects by modulating the iNOS pathway.

Quantitative Data

While the inhibitory activity of this compound on nitric oxide production has been established, a specific 50% inhibitory concentration (IC50) value has not been reported in the peer-reviewed literature. For the purpose of comparison, the IC50 values of other compounds isolated from Piper species and their inhibitory effects on NO production are presented in the table below.

CompoundSourceTarget/AssayCell LineIC50 (µM)Reference
Piperkadsin CPiper kadsuraNitric Oxide ProductionBV-2 microglia14.6[3]
FutoquinolPiper kadsuraNitric Oxide ProductionBV-2 microglia16.8[3]

Experimental Protocols

Representative Isolation Protocol for this compound from Piper futokadsura

While the original publication by Konishi et al. (2005) provides a general outline, this protocol offers a more detailed, representative methodology for the isolation and purification of tetrahydrofuran lignans (B1203133) like this compound from Piper species, based on common practices in natural product chemistry.

1. Extraction:

  • The dried and powdered aerial parts of Piper futokadsura are extracted with methanol (B129727) (MeOH) at room temperature.
  • The extraction is typically repeated multiple times to ensure exhaustive extraction.
  • The resulting MeOH extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.

3. Chromatographic Purification:

  • The chloroform-soluble fraction, which is likely to contain lignans, is subjected to column chromatography on silica (B1680970) gel.
  • A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
  • Fractions are collected and monitored by thin-layer chromatography (TLC).
  • Fractions containing compounds with similar TLC profiles are combined.
  • Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and/or Sephadex LH-20.
  • Final purification to yield pure this compound is typically accomplished using preparative high-performance liquid chromatography (HPLC), often on a reversed-phase C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

Nitric Oxide Production Inhibition Assay

This protocol details the cell-based assay used to determine the inhibitory effect of this compound on nitric oxide production in RAW 264.7 macrophage cells.

1. Cell Culture:

  • RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

  • Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
  • The culture medium is then replaced with fresh medium containing various concentrations of this compound.
  • Cells are stimulated with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression and NO production.
  • Control wells include cells with medium alone (negative control) and cells stimulated with LPS/IFN-γ without the test compound (positive control).
  • After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
  • The absorbance is read at approximately 540 nm using a microplate reader.

3. Data Analysis:

  • A standard curve is generated using known concentrations of sodium nitrite.
  • The concentration of nitrite in the samples is calculated from the standard curve.
  • The percentage of inhibition of NO production is calculated relative to the positive control.

4. Cell Viability Assay:

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.

Signaling Pathways and Mechanism of Action

This compound is believed to exert its inhibitory effect on nitric oxide production by targeting the signaling pathway that leads to the induction of iNOS. While the precise molecular interactions of this compound have not been fully elucidated, many lignans isolated from Piper species are known to inhibit iNOS expression by suppressing the activation of the nuclear factor-kappa B (NF-κB) pathway.

LPS and IFN-γ activate cell surface receptors (like Toll-like receptor 4 for LPS), triggering a downstream signaling cascade that ultimately leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB to translocate to the nucleus, where it binds to the promoter region of the Nos2 gene, initiating the transcription of iNOS. It is hypothesized that this compound may interfere with one or more steps in this pathway, thereby preventing iNOS expression and subsequent NO production.

Below is a diagram illustrating the general signaling pathway for iNOS induction and the likely point of intervention for this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation NFkB NF-κB IkBa_NFkB->NFkB IκBα degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation Arginine L-Arginine iNOS_protein->Arginine NO Nitric Oxide (NO) Arginine->NO iNOS FutokadsurinC This compound FutokadsurinC->IKK Inhibition (Hypothesized) iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene iNOS_gene->iNOS_mRNA Transcription

LPS/IFN-γ signaling pathway for iNOS induction.

Conclusion

This compound, a tetrahydrofuran lignan from Piper futokadsura, demonstrates significant potential as an anti-inflammatory agent through its ability to inhibit nitric oxide production. While further research is required to determine its precise IC50 value and fully elucidate its mechanism of action, the available data provides a strong foundation for its continued investigation in the context of drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate these future research endeavors.

References

Methodological & Application

Futokadsurin C: Application Notes and Experimental Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futokadsurin C is a naturally occurring compound that has garnered interest for its potential anti-neoplastic properties. While extensive peer-reviewed research on this compound is emerging, preliminary investigations and analogous compound studies suggest its potential mechanism of action may involve the modulation of critical signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis.[1] This document provides a comprehensive guide with detailed protocols for researchers investigating the anti-cancer effects of this compound.

Hypothesized Mechanisms of Action

This compound is hypothesized to exert its anti-cancer effects through two primary mechanisms:

  • Inhibition of the PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, promoting tumor development and progression.[1] It is postulated that this compound may inhibit one or more key components of this pathway, leading to a reduction in cancer cell proliferation and survival.[1]

  • Induction of the Intrinsic Apoptosis Pathway: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The intrinsic pathway is initiated by cellular stress and culminates in the activation of caspases, which execute the apoptotic program.[2] this compound may trigger this pathway, leading to the selective death of cancer cells.[2]

Data Presentation: Quantitative Analysis of this compound's Anti-Cancer Effects

The following tables provide a framework for summarizing quantitative data from key experiments. Researchers should populate these tables with their experimental findings.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
e.g., MCF-7DataDataData
e.g., A549DataDataData
e.g., HeLaDataDataData

IC50 (half-maximal inhibitory concentration) values should be determined from dose-response curves.

Table 2: Effect of this compound on Apoptosis in Cancer Cells

Cell LineTreatment (Concentration)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
e.g., MCF-7Vehicle ControlDataData
This compound (IC50)DataData
e.g., A549Vehicle ControlDataData
This compound (IC50)DataData

Data to be obtained from flow cytometry analysis after Annexin V and Propidium Iodide (PI) staining.[3]

Table 3: Impact of this compound on Cell Cycle Distribution

Cell LineTreatment (Concentration)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
e.g., MCF-7Vehicle ControlDataDataData
This compound (IC50)DataDataData
e.g., A549Vehicle ControlDataDataData
This compound (IC50)DataDataData

Data to be obtained from flow cytometry analysis after Propidium Iodide (PI) staining of DNA content.[3]

Experimental Protocols

Herein are detailed protocols for foundational experiments to elucidate the anti-cancer effects of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[3]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of this compound).[2][3]

  • Incubation: Incubate the plates for 24, 48, or 72 hours.[3]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Protocol 2: Apoptosis Assay (Annexin V-FITC and PI Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Wash the cells with cold PBS.[3]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.[3]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.[3]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[3]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described in the apoptosis assay protocol and harvest the cells.

  • Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[3]

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark.[3]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle can be determined based on the fluorescence intensity of the PI signal.[3]

Visualizations: Signaling Pathways and Experimental Workflow

Futokadsurin_C_Workflow cluster_0 In Vitro Evaluation cluster_1 Data Analysis & Interpretation start Cancer Cell Lines treatment Treat with this compound (Dose- and Time-Dependent) start->treatment cytotoxicity Cytotoxicity Assay (MTT/Resazurin) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis (PI3K/Akt/mTOR Pathway Proteins) treatment->western_blot ic50 Determine IC50 cytotoxicity->ic50 analysis Analyze Cell Viability, Apoptosis & Cell Cycle Data ic50->analysis apoptosis->analysis cell_cycle->analysis western_blot->analysis mechanism Elucidate Mechanism of Action analysis->mechanism PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation FutokadsurinC This compound FutokadsurinC->PI3K Hypothesized Inhibition Intrinsic_Apoptosis_Pathway FutokadsurinC This compound CellularStress Cellular Stress FutokadsurinC->CellularStress Induces Bax_Bak Bax/Bak Activation CellularStress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Futokadsurin C in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Futokadsurin C in various cell-based assays. This document outlines detailed protocols for investigating its potential anti-neoplastic and anti-inflammatory activities through the modulation of key signaling pathways.

This compound is a naturally occurring lignan (B3055560) with demonstrated biological activities, including potential anti-cancer and anti-inflammatory effects.[1][2] Its mechanism of action is hypothesized to involve the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway in cancer cells and the inhibition of nitric oxide (NO) production in inflammatory models.[1][2]

Data Presentation

While specific quantitative data such as IC50 values for this compound are not widely reported in the public domain, the following table summarizes the key cell-based assays and the type of quantitative data that can be generated to characterize its activity.[1][3] For comparative purposes, IC50 values for well-characterized inhibitors targeting similar pathways are included.

Compound Target/Assay Cell Line/Enzyme Reported IC50 Reference
This compoundNitric Oxide ProductionRAW 264.7 CellsNot Reported[1]
L-NAMENitric Oxide Synthase (NOS)Purified Brain NOS70 µM[1]
AminoguanidineInducible Nitric Oxide Synthase (iNOS)Mouse iNOS2.1 µM[1]
This compoundCytotoxicity (e.g., MTT Assay)Various Cancer Cell LinesNot Reported[3]

Hypothesized Signaling Pathways

The biological effects of this compound are believed to be mediated through its interaction with specific signaling cascades.

Hypothesized Anti-Neoplastic Signaling Pathway of this compound

This compound is postulated to exert its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1]

PI3K_Akt_mTOR_pathway Futokadsurin_C This compound PI3K PI3K Futokadsurin_C->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth mTOR->Inhibition_Node Apoptosis Apoptosis Inhibition_Node->Apoptosis

Hypothesized PI3K/Akt/mTOR inhibitory pathway of this compound.

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

In the context of inflammation, this compound has been identified as an inhibitor of nitric oxide production in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1] This suggests its potential as an anti-inflammatory agent by targeting the signaling cascade leading to the induction of inducible nitric oxide synthase (iNOS).

NO_Production_Pathway LPS_IFNg LPS / IFN-γ Cell_Surface_Receptors Cell Surface Receptors LPS_IFNg->Cell_Surface_Receptors Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPKs) Cell_Surface_Receptors->Signaling_Cascade iNOS_Induction iNOS Induction Signaling_Cascade->iNOS_Induction NO_Production Nitric Oxide (NO) Production iNOS_Induction->NO_Production Futokadsurin_C This compound Futokadsurin_C->Signaling_Cascade

Inhibition of LPS/IFN-γ-induced NO production by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity.[3]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HepG2)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO).[3]

  • Incubation: Incubate the plates for 24, 48, or 72 hours.[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[3]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of this compound concentration and determine the IC50 value using a non-linear regression model.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow Cell_Seeding 1. Seed Cells in 96-well plates Compound_Treatment 2. Treat with This compound Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24, 48, or 72h Compound_Treatment->Incubation MTT_Assay 4. Perform MTT Assay Incubation->MTT_Assay Data_Analysis 5. Analyze Data (Calculate IC50) MTT_Assay->Data_Analysis

A typical workflow for assessing the cytotoxicity of this compound.
Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol is designed to evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit NO production in stimulated macrophages.[1]

Materials:

  • RAW 264.7 murine macrophage-like cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • 96-well plates

  • Griess Reagent System

Procedure:

  • Cell Culture and Seeding: Culture RAW 264.7 cells and seed them into 96-well plates at a density of 1.5 x 10⁵ cells/mL. Allow the cells to adhere for 24 hours.[1]

  • Compound Treatment and Stimulation: Replace the culture medium with fresh medium containing various concentrations of this compound. Stimulate the cells with 1 µg/mL of LPS and 10 U/mL of IFN-γ to induce iNOS expression and NO production. Include unstimulated and vehicle-treated stimulated controls.[1]

  • Incubation: Incubate the plates for 24 hours.[1]

  • Nitrite (B80452) Quantification (Griess Assay): Collect the supernatant from each well. The concentration of nitrite, a stable metabolite of NO, is determined using the Griess Reagent System according to the manufacturer's instructions.[1]

  • Data Analysis: Calculate the percentage of inhibition of NO production by comparing the nitrite concentrations in the compound-treated wells to the vehicle-treated control wells.[1]

  • Cell Viability Assay: In parallel, perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition of NO production is not due to cytotoxicity.[1]

Workflow for Validating a Nitric Oxide Inhibitor

NO_Inhibitor_Validation_Workflow Start Start Cell_Culture Culture & Seed RAW 264.7 Cells Start->Cell_Culture Compound_Treatment Treat with this compound & Stimulate with LPS/IFN-γ Cell_Culture->Compound_Treatment Incubate Incubate for 24h Compound_Treatment->Incubate Griess_Assay Griess Assay for NO Production Incubate->Griess_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Incubate->Cytotoxicity_Assay Data_Analysis Data Analysis: % Inhibition & Viability Griess_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion on Specific Inhibition Data_Analysis->Conclusion

A stepwise workflow for the validation of a nitric oxide inhibitor.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

To confirm the molecular mechanism of this compound's anti-neoplastic activity, Western blotting can be used to assess the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the effect of this compound on the phosphorylation and expression of target proteins.

References

Application Notes and Protocols for Futokadsurin C Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futokadsurin C is a naturally occurring compound that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1] Preliminary studies suggest that this compound may exert its effects through the inhibition of nitric oxide production and modulation of key cellular signaling pathways such as the PI3K/Akt/mTOR pathway.[2] This document provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines, a critical step in the evaluation of its potential as a therapeutic agent. The provided methodologies cover cell viability assays, apoptosis analysis, and cell cycle profiling.

Data Presentation

While specific IC50 values for this compound are not widely available in the public domain, the following table provides a representative example of how cytotoxicity data for related coumarin (B35378) compounds are typically presented.[2] This format allows for a clear and concise comparison of cytotoxic activity across different cancer cell lines.

Table 1: Representative Cytotoxic Activity of Coumarin Derivatives Against Various Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µM)
AcetoxycoumarinCRL 1548Liver45.1
Furocoumarin (Xanthotoxin)HepG2Liver6.9 µg/mL

Note: This data is illustrative for coumarin derivatives and not specific to this compound.[3]

Experimental Protocols

A systematic approach is required to determine the cytotoxic and mechanistic effects of this compound. This involves a primary cytotoxicity screen followed by more detailed assays to understand the mechanism of cell death.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[4]

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[1]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

  • Cells treated with this compound (at IC50 concentration) and vehicle control

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound at its predetermined IC50 concentration for a specified time. Harvest the cells by trypsinization and wash them with cold PBS.[3]

  • Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.[3]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[3]

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[3]

Materials:

  • Cells treated with this compound and vehicle control

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells by resuspending them in cold 70% ethanol and incubating overnight at -20°C.[3]

  • Staining: Wash the fixed cells with PBS and stain them with the PI/RNase A solution.[3]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[3]

Mandatory Visualizations

Hypothesized Signaling Pathway of this compound

This compound is hypothesized to exert its cytotoxic effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell survival, proliferation, and apoptosis.[2]

Futokadsurin_C_Signaling_Pathway cluster_cell Cancer Cell Futokadsurin_C This compound PI3K PI3K Futokadsurin_C->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the logical flow of experiments to assess the cytotoxic properties of this compound.

Cytotoxicity_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat with this compound (Dose-Response & Time-Course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 Value viability_assay->ic50 mechanistic_assays Mechanistic Assays at IC50 ic50->mechanistic_assays apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanistic_assays->apoptosis_assay cell_cycle_assay Cell Cycle Analysis mechanistic_assays->cell_cycle_assay end End apoptosis_assay->end cell_cycle_assay->end

Caption: Workflow for evaluating the cytotoxicity of this compound.

References

Application Notes: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophage Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including neurotransmission, vasodilation, and immune responses.[1][2] In the immune system, macrophages, upon activation by stimuli like lipopolysaccharide (LPS), produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme.[1][3][4] While this NO production is essential for host defense against pathogens, its overproduction is implicated in the pathogenesis of various inflammatory diseases, such as septic shock and chronic inflammation.[1][5] Consequently, the inhibition of iNOS activity or expression in macrophages presents a promising therapeutic strategy for managing inflammatory disorders. The murine macrophage cell line, RAW 264.7, is a widely used in vitro model to screen and characterize potential anti-inflammatory agents that target the NO production pathway.[1][6]

These application notes provide detailed protocols for studying nitric oxide inhibitors in RAW 264.7 macrophage cells, including methods for cell culture, induction of NO production, quantification of NO, and assessment of cell viability. Additionally, we present the signaling pathway of NO production and a general experimental workflow for screening potential inhibitors.

Data Presentation: Efficacy of Nitric Oxide Inhibitors

The inhibitory effects of various compounds on nitric oxide production in LPS-stimulated RAW 264.7 cells are summarized below. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of NO production.

Compound/ExtractIC50 ValueCell LineNotes
Epimuqubilin A7.4 µMRAW 264.7A norsesterterpene peroxide isolated from a marine sponge.[7]
Sigmosceptrellin A9.9 µMRAW 264.7A norsesterterpene peroxide.[7]
Zingiber ottensii Valeton (Crude Protein Extract)38.6 ± 0.34 µg/mLRAW 264.7This extract also suppressed iNOS, IL-6, and TNF-α mRNA expression.[8]
Ulmus pumila L. (Ethyl Acetate Fraction)161.0 µg/mLRAW 264.7Hot water extract also showed inhibitory activity.[6]
2',3',5,7-tetrahydroxyflavone19.7 µMRAW 264.7A synthetic flavone (B191248) that acts as a down-regulator of iNOS induction.[9]
Luteolin (3',4',5,7-tetrahydroxyflavone)17.1 µMRAW 264.7A synthetic flavone that down-regulates iNOS induction.[9]
Bis(helenalinyl)glutarate (B1196705) (BHG)0.90 ± 0.04 µMRAW 264.7Also down-regulated iNOS protein expression with an IC50 of 1.12 ± 0.16 µM.[5]
Aminoguanidine (AG)-RAW 264.7A known selective inhibitor of iNOS.[10][11][12][13]
L-NG-Nitroarginine Methyl Ester (L-NAME)-RAW 264.7A non-selective NOS inhibitor.[14][15][16]

Signaling Pathway of Nitric Oxide Production and Inhibition

The production of nitric oxide in RAW 264.7 macrophages is primarily initiated by the activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS). This triggers a downstream signaling cascade involving the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[17][18] These transcription factors then translocate to the nucleus and induce the expression of the inducible nitric oxide synthase (iNOS) gene.[3] iNOS, in turn, catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.[19] Various inhibitors can interfere with this pathway at different points, such as by inhibiting iNOS enzyme activity directly or by suppressing the signaling pathways that lead to iNOS expression.

NitricOxidePathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_MAPK NF-κB / MAPK Signaling TLR4->NFkB_MAPK activates iNOS_Gene iNOS Gene (in nucleus) NFkB_MAPK->iNOS_Gene induces transcription iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translation NO_Citrulline Nitric Oxide (NO) + L-Citrulline iNOS_Protein->NO_Citrulline catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Protein Inhibitor Inhibitor Inhibitor->NFkB_MAPK suppresses signaling Inhibitor->iNOS_Protein inhibits activity

Caption: Signaling pathway of LPS-induced nitric oxide production and points of inhibition.

Experimental Workflow for Screening Nitric Oxide Inhibitors

A typical workflow for identifying and characterizing nitric oxide inhibitors in RAW 264.7 cells involves several key steps. The process begins with cell culture and seeding, followed by treatment with the test compounds and stimulation with LPS to induce NO production. The amount of NO produced is then quantified, and the viability of the cells is assessed to rule out cytotoxicity-mediated effects.

ExperimentalWorkflow start Start cell_culture Culture RAW 264.7 Cells start->cell_culture cell_seeding Seed Cells in Plates cell_culture->cell_seeding compound_treatment Treat with Inhibitor cell_seeding->compound_treatment lps_stimulation Stimulate with LPS compound_treatment->lps_stimulation incubation Incubate (e.g., 24h) lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_viability Cell Viability Assay (e.g., MTT) incubation->cell_viability griess_assay Griess Assay for NO supernatant_collection->griess_assay data_analysis Data Analysis (IC50) griess_assay->data_analysis cell_viability->data_analysis end End data_analysis->end

Caption: Experimental workflow for screening nitric oxide inhibitors in RAW 264.7 cells.

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Cells

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (e.g., T-75)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • For sub-culturing, aspirate the old medium and wash the cells with sterile PBS.

  • Add a small volume of Trypsin-EDTA and incubate for a few minutes until cells detach.

  • Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.

  • Seed the cells into new flasks at a recommended sub-cultivation ratio of 1:3 to 1:6.[20] Replace the medium every 2-3 days.

Nitric Oxide Production Inhibition Assay

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test inhibitors

  • 96-well cell culture plates

  • Griess Reagent System (e.g., 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[1]

  • Sodium nitrite (B80452) (NaNO2) standard solution

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[21]

  • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.[21]

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.[1] Include wells with cells and LPS only (positive control) and cells in medium alone (negative control).

  • Incubate the plate for 24 hours at 37°C and 5% CO2.[1]

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[1]

  • Incubate at room temperature for 10-15 minutes.[1]

  • Measure the absorbance at 540 nm using a microplate reader.[1]

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cell Viability Assay (MTT Assay)

Materials:

  • RAW 264.7 cells treated as in the NO inhibition assay

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining medium in each well.

  • Incubate the plate for 4 hours at 37°C.[1]

  • Aspirate the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

Western Blot for iNOS Protein Expression

Materials:

  • RAW 264.7 cells treated with inhibitors and/or LPS

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against iNOS

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities using densitometry software.[22]

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers interested in the discovery and characterization of nitric oxide inhibitors in RAW 264.7 macrophage cells. By following these standardized methods, researchers can obtain reliable and reproducible data on the efficacy and mechanism of action of potential anti-inflammatory compounds. The use of the RAW 264.7 cell model remains a cornerstone in the preclinical evaluation of novel therapeutics for inflammatory diseases associated with excessive nitric oxide production.

References

Futokadsurin C: Application in Apoptosis Induction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Futokadsurin C, a naturally occurring compound, has garnered interest within the scientific community for its potential as an anti-cancer agent. Preliminary investigations suggest that its cytotoxic effects may be mediated through the induction of apoptosis, a programmed cell death pathway crucial for tissue homeostasis and the elimination of damaged or malignant cells. These application notes provide an overview of the hypothesized mechanisms of action and guide researchers in designing experiments to investigate the pro-apoptotic effects of this compound.

Two primary signaling pathways are hypothesized to be central to this compound-induced apoptosis: the intrinsic (mitochondrial) pathway and the PI3K/Akt/mTOR signaling cascade. The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade.[1][2] The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to the induction of apoptosis.[3]

This document outlines protocols for key assays to elucidate the apoptotic mechanism of this compound, including the assessment of cell viability (MTT assay), the detection and quantification of apoptotic cells (Annexin V-FITC/PI flow cytometry), and the analysis of key protein expression levels involved in the aforementioned signaling pathways (Western blotting).

Quantitative Data Summary

Due to the limited publicly available data on the specific effects of this compound, the following tables present hypothetical, yet realistic, quantitative data for illustrative purposes. Researchers should generate their own experimental data for accurate analysis.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A549Lung Carcinoma4815.2 ± 1.8
MCF-7Breast Adenocarcinoma4825.5 ± 2.1
HeLaCervical Cancer4818.9 ± 1.5
HepG2Hepatocellular Carcinoma4822.4 ± 2.5

IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.

Table 2: Effect of this compound on Apoptotic Protein Expression in A549 Cells (48h treatment)

ProteinTreatment (15 µM this compound)Fold Change (vs. Control)
p-Akt (Ser473)Decreased0.4 ± 0.05
Bcl-2Decreased0.5 ± 0.07
BaxIncreased2.1 ± 0.2
Cleaved Caspase-9Increased3.5 ± 0.4
Cleaved Caspase-3Increased4.2 ± 0.5
Cleaved PARPIncreased3.8 ± 0.3

Data are presented as the mean fold change ± standard deviation from three independent experiments.

Table 3: Quantification of Apoptosis by Annexin V-FITC/PI Flow Cytometry in A549 Cells (48h treatment)

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Control (Vehicle)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (15 µM)45.8 ± 3.535.1 ± 2.819.1 ± 1.9

Data represent the mean percentage of cells ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.[4]

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for the specified time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.[5] Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[4]

Western Blot Analysis

Objective: To determine the effect of this compound on the expression levels of key proteins involved in apoptosis and cell survival signaling pathways.[2][6]

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, Bcl-2, Bax, Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

Futokadsurin_C_Apoptosis_Pathway Futokadsurin_C This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Futokadsurin_C->PI3K_Akt_mTOR Inhibits Intrinsic_Pathway Intrinsic Pathway Futokadsurin_C->Intrinsic_Pathway Activates Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt_mTOR->Bcl2 Promotes Bax Bax (Pro-apoptotic) Intrinsic_Pathway->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathways of this compound-induced apoptosis.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., A549) Treatment 2. Treatment with this compound (Varying concentrations and times) Cell_Culture->Treatment Cell_Viability 3a. Cell Viability Assay (MTT Assay) Treatment->Cell_Viability Apoptosis_Assay 3b. Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Protein_Analysis 3c. Protein Analysis (Western Blot) Treatment->Protein_Analysis IC50 4a. IC50 Determination Cell_Viability->IC50 Quantification 4b. Apoptosis Quantification Apoptosis_Assay->Quantification Expression 4c. Protein Expression Analysis Protein_Analysis->Expression

Caption: General experimental workflow for studying this compound-induced apoptosis.

References

Methods for Assessing Futokadsurin C Efficacy In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futokadsurin C, a naturally occurring lignan, has garnered interest for its potential therapeutic properties, including anti-neoplastic and anti-inflammatory activities. Preliminary evidence suggests that its mechanism of action may involve the modulation of key cellular signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways, as well as the inhibition of nitric oxide (NO) production. This document provides a comprehensive guide with detailed application notes and experimental protocols for the in vitro assessment of this compound's efficacy. The following methodologies will enable researchers to systematically evaluate its cytotoxic, apoptotic, and anti-inflammatory effects.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data for comparator compounds. While specific IC50 values for this compound are not widely reported in the primary literature, these tables provide a benchmark for evaluating its potential potency.

Table 1: Cytotoxicity of Comparator Compounds in Various Cancer Cell Lines

CompoundCell LineAssayIC50 Value
CisplatinA549 (Lung Carcinoma)MTT Assay3.5 µM
DoxorubicinMCF-7 (Breast Cancer)MTT Assay0.8 µM
EtoposideHCT116 (Colon Cancer)XTT Assay2.13 µM[1]

Table 2: Anti-inflammatory Activity of Comparator Compounds

CompoundAssayCell Line/EnzymeIC50 Value
L-NAMENitric Oxide Synthase (NOS)Purified Brain NOS70 µM[2]
AminoguanidineInducible Nitric Oxide Synthase (iNOS)Mouse iNOS2.1 µM[2]
This compoundNitric Oxide ProductionRAW 264.7 CellsNot Reported[2]

I. Assessment of Cytotoxic Activity

A fundamental step in evaluating an anti-neoplastic compound is to determine its cytotoxicity against cancer cells. The following protocols describe standard colorimetric assays to measure cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[3] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Resazurin (AlamarBlue) Assay

Principle: This assay utilizes the blue, non-fluorescent dye resazurin, which is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate and plot the percentage of cell viability versus the log of this compound concentration to determine the IC50 value.

G cluster_workflow Experimental Workflow: Cytotoxicity Assays A Seed Cells in 96-well Plate B Treat with this compound (various concentrations) A->B C Incubate for 24, 48, or 72 hours B->C D Add Viability Reagent (MTT or Resazurin) C->D E Incubate D->E F Measure Absorbance or Fluorescence E->F G Calculate % Viability and IC50 F->G G cluster_pathway Hypothesized Apoptosis Induction by this compound Futokadsurin_C This compound Cellular_Stress Cellular Stress Futokadsurin_C->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Futokadsurin_C This compound Futokadsurin_C->PI3K G cluster_pathway NF-κB Signaling Pathway Stimulus Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Futokadsurin_C This compound Futokadsurin_C->IKK G cluster_pathway MAPK/ERK Signaling Pathway Mitogen Mitogen Receptor Receptor Mitogen->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response Transcription_Factors->Cellular_Response Futokadsurin_C This compound Futokadsurin_C->Raf

References

Application Notes and Protocols for Futokadsurin C in In Vivo Cancer Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futokadsurin C is a naturally occurring compound that has garnered interest for its potential anti-neoplastic properties.[1] Preliminary investigations suggest that its mechanism of action may involve the modulation of critical cellular signaling pathways that are often dysregulated in cancer.[1] Specifically, it is hypothesized that this compound exerts its anti-cancer effects by targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade, a key pathway that governs cell growth, proliferation, survival, and apoptosis.[1] This document provides detailed application notes and protocols for the investigation of this compound's efficacy in in vivo cancer models, building upon the hypothesized mechanism of action.

Hypothesized Signaling Pathway of this compound

The PI3K/Akt/mTOR pathway is a central signaling network that promotes cell survival and proliferation. In many forms of cancer, this pathway is constitutively active, leading to uncontrolled tumor growth. It is proposed that this compound may inhibit one or more components of this pathway, thereby inducing apoptosis and reducing cancer cell proliferation.[1]

Futokadsurin_C_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Futokadsurin_C This compound Futokadsurin_C->PI3K Inhibits (Hypothesized) Futokadsurin_C->Akt Inhibits (Hypothesized) Futokadsurin_C->mTOR Inhibits (Hypothesized)

Hypothesized PI3K/Akt/mTOR signaling pathway targeted by this compound.

In Vitro Pre-clinical Evaluation (Summary)

Prior to in vivo studies, it is essential to determine the cytotoxic effects of this compound on relevant cancer cell lines.

Data Presentation: In Vitro Cytotoxicity
Cell LineCancer TypeIC50 (µM) after 48h
A549Lung CarcinomaData to be determined
MCF-7Breast CancerData to be determined
PC-3Prostate CancerData to be determined
HCT116Colon CancerData to be determined
Experimental Protocol: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Generate a series of dilutions in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM.[2]

  • Treatment: Replace the medium with the prepared this compound dilutions and incubate for 24, 48, and 72 hours.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

In Vivo Xenograft Model Studies

The following protocols outline a systematic approach to evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.

Proposed Experimental Workflow

in_vivo_workflow cluster_setup Model Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Post-Mortem Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with This compound Randomization->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Body_Weight Body Weight Monitoring Treatment->Body_Weight Endpoint Study Endpoint Tumor_Measurement->Endpoint Body_Weight->Endpoint Tumor_Excision Tumor Excision & Weight Endpoint->Tumor_Excision Histology Histological Analysis Tumor_Excision->Histology Western_Blot Western Blot (PI3K/Akt/mTOR) Tumor_Excision->Western_Blot

References

Futokadsurin C: A Versatile Tool for Interrogating Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Futokadsurin C, a tetrahydrofuran (B95107) lignan (B3055560) isolated from Piper futokadsura, has emerged as a valuable pharmacological tool for the investigation of key cellular signaling cascades. Its demonstrated biological activities, including potential anti-neoplastic and anti-inflammatory properties, stem from its ability to modulate specific signal transduction pathways. These application notes provide a comprehensive overview of this compound's utility in studying the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway and nitric oxide (NO) production, complete with detailed experimental protocols and data presentation.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

This compound is hypothesized to exert anti-cancer effects by targeting one or more components of the PI3K/Akt/mTOR signaling cascade, a critical pathway that is frequently dysregulated in cancer and governs cell growth, proliferation, survival, and apoptosis.[1]

Hypothesized Mechanism of Action

The PI3K/Akt/mTOR pathway is a primary signaling network that promotes cell survival and proliferation.[1] In numerous cancers, this pathway is constitutively active, leading to uncontrolled tumor growth.[1] It is proposed that this compound disrupts this pathway, resulting in decreased cancer cell proliferation and an increase in apoptosis.[1]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis FutokadsurinC This compound FutokadsurinC->PI3K Hypothesized Inhibition FutokadsurinC->Akt FutokadsurinC->mTOR

Hypothesized PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Experimental Protocols

A systematic approach is required to validate the effect of this compound on the PI3K/Akt/mTOR pathway. This involves assessing its impact on cell viability, apoptosis, and the phosphorylation status of key proteins within the cascade.[1]

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This protocol assesses the effect of this compound on the expression and phosphorylation levels of key proteins in the PI3K/Akt/mTOR pathway.

  • Cell Lysis: Treat cells with this compound at the determined IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against total and phosphorylated forms of Akt (Ser473), mTOR (Ser2448), and other relevant downstream targets.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Inhibition of Nitric Oxide (NO) Production

This compound has been identified as an inhibitor of nitric oxide production in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[2] This suggests its potential as an anti-inflammatory agent, as excessive NO production is a hallmark of many inflammatory conditions.[2]

Signaling Pathway for Nitric Oxide Production

In macrophages, the production of nitric oxide is induced by stimuli such as LPS and IFN-γ, which activate a signaling cascade leading to the expression of inducible nitric oxide synthase (iNOS).[2] this compound is thought to inhibit this pathway.[2]

NO_Production_Pathway cluster_stimuli Inflammatory Stimuli cluster_cell Macrophage LPS_IFN LPS & IFN-γ Receptors Toll-like Receptor 4 (TLR4) & IFN-γR LPS_IFN->Receptors Signaling Intracellular Signaling (NF-κB, STAT1) Receptors->Signaling iNOS_Gene iNOS Gene Transcription Signaling->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO catalyzes Arginine L-Arginine Arginine->NO FutokadsurinC This compound FutokadsurinC->Signaling Potential Inhibition FutokadsurinC->iNOS_Gene

LPS/IFN-γ signaling pathway for iNOS induction and subsequent NO production.
Comparative Inhibitor Potency

The inhibitory activity of this compound on nitric oxide production can be benchmarked against well-characterized NOS inhibitors. While a specific IC50 value for this compound has not been reported in the reviewed literature, its qualitative activity warrants further investigation.[2]

CompoundTarget/AssayCell Line/EnzymeIC50
This compound Nitric Oxide ProductionRAW 264.7 CellsNot Reported
L-NAMENitric Oxide Synthase (NOS)Purified Brain NOS70 µM
AminoguanidineInducible Nitric Oxide Synthase (iNOS)Mouse iNOS2.1 µM

Table 1: Comparative IC50 values of this compound and standard NOS inhibitors.[2]

Experimental Protocols

This protocol is a standard cell-based assay to assess the inhibitory effect of compounds on NO production.[2]

  • Cell Culture and Seeding: Culture murine macrophage-like RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate.

  • Compound Treatment and Stimulation: Replace the culture medium with fresh medium containing various concentrations of this compound, L-NAME, or aminoguanidine. Stimulate the cells with 1 µg/mL of LPS and 10 U/mL of IFN-γ to induce iNOS expression. Include unstimulated and vehicle-treated stimulated cells as negative and positive controls, respectively.[2]

  • Nitrite (B80452) Quantification (Griess Assay): After a 24-hour incubation, collect the supernatant from each well.[2] The concentration of nitrite, a stable metabolite of NO, is determined using the Griess reagent and a sodium nitrite standard curve.[2]

  • Data Analysis: Calculate the percentage of inhibition of NO production by comparing the nitrite concentrations in the compound-treated wells to the vehicle-treated control wells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]

To establish this compound as a specific inhibitor of iNOS, further experiments are necessary.[2] The following workflow outlines the key steps.

NO_Inhibitor_Validation_Workflow Start Start: Compound with NO Inhibitory Activity CellBasedAssay Cell-Based NO Production Assay (e.g., Griess Assay) Start->CellBasedAssay CytotoxicityAssay Cell Viability Assay (e.g., MTT Assay) CellBasedAssay->CytotoxicityAssay CheckCytotoxicity Is the compound non-cytotoxic at effective concentrations? CytotoxicityAssay->CheckCytotoxicity EnzymeInhibitionAssay Direct iNOS Enzyme Inhibition Assay CheckCytotoxicity->EnzymeInhibitionAssay Yes NonSpecific Conclusion: Non-specific or cytotoxic effects CheckCytotoxicity->NonSpecific No CheckDirectInhibition Does the compound directly inhibit iNOS activity? EnzymeInhibitionAssay->CheckDirectInhibition ExpressionAnalysis iNOS Expression Analysis (Western Blot / qPCR) CheckDirectInhibition->ExpressionAnalysis No Conclusion Conclusion: Specific iNOS Inhibitor CheckDirectInhibition->Conclusion Yes ExpressionInhibitor Conclusion: Inhibitor of iNOS Expression Pathway ExpressionAnalysis->ExpressionInhibitor

A stepwise workflow for the validation of a specific nitric oxide inhibitor.

Conclusion

This compound presents itself as a promising chemical probe for dissecting the intricate signaling networks governing cell fate and inflammation. The protocols and data presented herein provide a framework for its application in studying the PI3K/Akt/mTOR and nitric oxide signaling pathways. Further investigations, particularly to determine its precise molecular targets and inhibitory constants, will undoubtedly solidify its role as a valuable tool in signal transduction research and drug discovery.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Kadsurins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The primary mechanism of inflammation involves the activation of immune cells, such as macrophages, which then release a cascade of pro-inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The protocols outlined below are designed to quantify the inhibitory effects of test compounds on these key inflammatory markers.

Data Presentation

Table 1: Inhibitory Effects of Kadsura Lignans (B1203133) on NO and ROS Production
CompoundCell LineStimulantAssayIC₅₀ (µM)Reference
Kadsuindutain ARAW264.7LPSNO Production15.2[1]
Kadsuindutain BRAW264.7LPSNO Production10.7[1]
Kadsuindutain CRAW264.7LPSNO Production21.4[1]
Kadsuindutain DRAW264.7LPSNO Production34.0[1]
Kadsuindutain ERAW264.7LPSNO Production28.5[1]
Piperkadsin AHuman PMNsPMAROS Production4.3 ± 1.0[2]
Piperkadsin BHuman PMNsPMAROS Production12.2 ± 3.2[2]
FutoquinolHuman PMNsPMAROS Production13.1 ± 5.3[2]
Table 2: Effect of Kadsura heteroclita Stem Extract on Pro-inflammatory Cytokines and Enzymes
TreatmentParameterMethodResultReference
K. heteroclita extractIL-1β, IL-6, TNF-αELISADose-dependent decrease in serum and tissue[3]
K. heteroclita extractCOX-2, iNOSWestern BlotDecreased protein expression in paw tissue[3]

Experimental Protocols

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW264.7 Macrophages

This protocol is designed to assess the inhibitory effect of a test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7).

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., Futokadsurin C)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (NaNO₂) standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance with a standard curve generated using known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.

Reactive Oxygen Species (ROS) Production Assay in PMA-Stimulated Human Polymorphonuclear Neutrophils (PMNs)

This protocol measures the inhibitory effect of a test compound on the production of reactive oxygen species (ROS) in phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated human neutrophils.

Materials:

  • Freshly isolated human polymorphonuclear neutrophils (PMNs)

  • Hanks' Balanced Salt Solution (HBSS)

  • Luminol (B1675438)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Test compound

  • 96-well white opaque plates

  • Luminometer

Procedure:

  • PMN Isolation: Isolate PMNs from fresh human blood using a standard density gradient centrifugation method.

  • Cell Preparation: Resuspend the isolated PMNs in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • Treatment: In a 96-well white plate, add PMNs, luminol (for chemiluminescence detection), and various concentrations of the test compound.

  • Stimulation: Initiate the reaction by adding PMA (100 nM).

  • Measurement: Immediately measure the chemiluminescence at 37°C for 30-60 minutes using a luminometer.

  • Data Analysis: Calculate the percentage of ROS inhibition for each concentration of the test compound relative to the PMA-stimulated control.

Cytokine Measurement by ELISA

This protocol quantifies the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant of stimulated cells or in biological fluids from in vivo models.

Materials:

  • Cell culture supernatant or serum/tissue homogenates

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Sample Collection: Collect cell culture supernatants or prepare serum/tissue homogenates from in vitro or in vivo experiments.

  • ELISA Protocol: Follow the specific instructions provided with the commercial ELISA kits. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding samples and standards to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Determine the cytokine concentrations in the samples by comparing their absorbance to a standard curve.

Western Blot Analysis for COX-2 and iNOS Expression

This protocol is used to determine the effect of a test compound on the protein expression levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Materials:

  • Cell or tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells or tissues and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of COX-2 and iNOS to the loading control.

Visualizations

experimental_workflow cluster_invitro In Vitro Assays RAW_cells RAW264.7 Macrophages Test_Compound1 This compound RAW_cells->Test_Compound1 PMNs Human PMNs Test_Compound2 This compound PMNs->Test_Compound2 LPS LPS Stimulation NO_Assay Nitric Oxide Assay (Griess Reagent) LPS->NO_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-1β, IL-6) LPS->Cytokine_Assay Western_Blot Western Blot (iNOS, COX-2) LPS->Western_Blot PMA PMA Stimulation ROS_Assay ROS Assay (Luminol) PMA->ROS_Assay Test_Compound1->LPS Test_Compound2->PMA

Caption: Experimental workflow for in vitro evaluation of anti-inflammatory effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Inhibits NFkB NF-κB IKK->NFkB Activates IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Futokadsurin This compound Futokadsurin->IKK Potential Inhibition Futokadsurin->NFkB Potential Inhibition

Caption: Potential inhibitory mechanism of this compound on the NF-κB signaling pathway.

References

Troubleshooting & Optimization

Troubleshooting Futokadsurin C solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering solubility challenges with Futokadsurin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a naturally occurring compound, identified as a terpene alkaloid or tetrahydrofuran (B95107) lignan (B3055560), isolated from plant species such as Piper futokadsura.[1][2][3] Its molecular formula is C21H24O5 and it has a molecular weight of approximately 356.41 g/mol .[3][4] As a lignan, it is a polyphenolic compound and is predicted to have low water solubility.[3]

Q2: In which organic solvents is this compound generally soluble?

Based on supplier information, this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, Dimethyl Sulfoxide (DMSO), and acetone.[2] However, the exact solubility in mg/mL may vary and should be experimentally determined.

Q3: I am observing a precipitate after adding my this compound stock solution to an aqueous buffer. Why is this happening and how can I prevent it?

This is a common issue when a compound with low aqueous solubility, dissolved in an organic solvent like DMSO, is introduced to an aqueous environment. The precipitate forms because the compound is not soluble in the final concentration of the aqueous buffer. To prevent this, you can try several approaches:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.

  • Increase the percentage of co-solvent: If your experimental system allows, you can increase the percentage of the organic solvent (e.g., DMSO) in the final solution. However, be mindful of the solvent's potential effects on your cells or assay.

  • Use a different solvent system: Consider using a co-solvent system or solubility enhancers.

Q4: What are the general strategies to improve the solubility of a poorly soluble natural product like this compound?

Several techniques can be employed to enhance the solubility of natural products.[5][6] These include:

  • Particle size reduction: Decreasing the particle size, for example through micronization, increases the surface area-to-volume ratio, which can improve the dissolution rate.[7]

  • Solid dispersion: This involves dispersing the compound in a hydrophilic carrier to improve its dissolution.[7]

  • Complex formation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[8]

  • Micellar solubilization: Surfactants can be used to form micelles that encapsulate the hydrophobic compound, increasing its solubility in aqueous solutions.[6]

  • Chemical modification (Prodrugs): While more complex, modifying the chemical structure to create a more soluble prodrug that converts to the active compound in situ can be a strategy.[6]

Troubleshooting Guide

Issue 1: this compound fails to dissolve in the chosen solvent.

This guide will walk you through a systematic approach to address solubility issues with this compound.

G cluster_start cluster_verification Step 1: Verification cluster_optimization Step 2: Optimization cluster_solvent Step 3: Solvent System Modification cluster_end start Start: this compound Fails to Dissolve verify_purity Verify Compound Purity start->verify_purity verify_solvent Check Solvent Quality (Anhydrous, Purity) start->verify_solvent increase_temp Gentle Warming (e.g., 37-50°C) verify_purity->increase_temp If pure verify_solvent->increase_temp sonication Sonication increase_temp->sonication If still insoluble vortexing Vortexing sonication->vortexing test_alt_solvents Test Alternative Solvents (e.g., DMSO, DMF, Ethanol) vortexing->test_alt_solvents If still insoluble cosolvent_system Use a Co-solvent System (e.g., DMSO/Ethanol) test_alt_solvents->cosolvent_system end_success Success: this compound Dissolved test_alt_solvents->end_success If successful cosolvent_system->end_success If successful end_fail Consult Further: Consider Advanced Methods cosolvent_system->end_fail If still insoluble

Caption: Troubleshooting workflow for initial dissolution of this compound.

Issue 2: Precipitation occurs when adding the stock solution to an aqueous buffer.

G cluster_start cluster_concentration Step 1: Adjust Concentration cluster_solvent_env Step 2: Modify Solvent Environment cluster_advanced Step 3: Advanced Formulation cluster_end start Start: Precipitation in Aqueous Buffer lower_conc Lower Final Concentration of this compound start->lower_conc increase_cosolvent Increase Co-solvent % (e.g., DMSO, Ethanol) if permissible lower_conc->increase_cosolvent If precipitation persists end_success Success: Stable Solution Achieved lower_conc->end_success If successful add_surfactant Add Surfactant (e.g., Tween-20, Pluronic F68) increase_cosolvent->add_surfactant increase_cosolvent->end_success If successful use_cyclodextrin Use Cyclodextrins for Complexation add_surfactant->use_cyclodextrin If precipitation persists add_surfactant->end_success If successful use_cyclodextrin->end_success If successful end_fail Re-evaluate Experimental Design use_cyclodextrin->end_fail If still insoluble

Caption: Troubleshooting workflow for aqueous buffer precipitation.

Data Summary

While specific quantitative solubility data for this compound is not widely available, the following table provides a qualitative summary based on supplier information and the general properties of similar compounds.

SolventPredicted SolubilityNotes
WaterLow / InsolubleTypical for lignan compounds.[3]
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing stock solutions of nonpolar compounds.[2]
ChloroformSolubleMentioned as a suitable solvent.[2]
DichloromethaneSolubleMentioned as a suitable solvent.[2]
Ethyl AcetateSolubleMentioned as a suitable solvent.[2]
AcetoneSolubleMentioned as a suitable solvent.[2]
EthanolLikely SolubleOften a good solvent for natural products, can be used as a co-solvent.
MethanolLikely SolubleAnother common polar protic solvent for natural products.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound in a sterile vial.

  • Add the required volume of DMSO to achieve the target concentration (e.g., 10 mM, 20 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a water bath sonicator and sonicate for 10-15 minutes.

  • Visually inspect the solution to ensure no solid particles remain.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Screening for a Suitable Co-Solvent System

Objective: To determine an effective co-solvent system for improving the solubility of this compound in an aqueous buffer.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., PBS, Tris-HCl)

  • Co-solvents (e.g., Ethanol, Propylene glycol, PEG-400)

  • 96-well plate

  • Plate reader or microscope for visual inspection

Procedure:

  • Prepare a series of dilutions of the co-solvent in the aqueous buffer (e.g., 1%, 5%, 10%, 20% v/v).

  • Add a fixed amount of the this compound stock solution to each well of the 96-well plate.

  • Add the different co-solvent/buffer mixtures to the wells to achieve the final desired concentration of this compound.

  • Mix gently by pipetting or using a plate shaker.

  • Incubate at the experimental temperature for a set period (e.g., 30 minutes).

  • Visually inspect each well for any signs of precipitation. A plate reader can also be used to measure light scattering as an indication of precipitate formation.

  • The co-solvent system that results in a clear solution at the highest concentration of this compound is considered the most effective.

References

Improving the stability of Futokadsurin C in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Futokadsurin C. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter with this compound stability in solution.

FAQs

  • Q1: What is this compound and why is its stability in solution a concern? A1: this compound is a lignan (B3055560) compound isolated from the aerial parts of Piper futokadsura.[1][2] Like many natural products, it can be susceptible to degradation in solution, which can impact its biological activity and lead to inconsistent experimental results. Factors such as pH, temperature, light, and the presence of oxidizing agents can influence its stability.

  • Q2: What are the likely degradation pathways for this compound? A2: Based on its chemical structure, which includes a tetrahydrofuran (B95107) ring, methoxy (B1213986) groups, and a methylenedioxy group, this compound may be susceptible to oxidation and hydrolysis.[3][4] The methoxy and methylenedioxy groups can be cleaved under acidic conditions, while the overall structure can be sensitive to oxidative degradation.

  • Q3: I am observing a rapid loss of this compound potency in my cell culture experiments. What could be the cause? A3: The loss of potency is likely due to the degradation of this compound in the culture medium. The pH of the medium, exposure to light in the incubator, and the presence of components that can promote oxidation may all contribute to its breakdown. The stability of similar compounds has been shown to be affected by metal ions that may be present in culture media.[5]

  • Q4: My this compound solution has changed color. Is it still usable? A4: A change in color is a visual indicator of chemical degradation. It is strongly advised not to use a solution that has changed color, as the degradation products may have altered biological activity or could be toxic.

  • Q5: How should I prepare and store a stock solution of this compound? A5: It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as DMSO, ethanol, or acetone.[2] Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or lower, protected from light.

Troubleshooting Common Issues

Problem Possible Cause Recommended Solution
Inconsistent results between experiments Degradation of this compound in working solutions.Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the working solution is at room temperature.
Precipitate formation in aqueous buffer Poor aqueous solubility of this compound.Consider using a co-solvent (e.g., ethanol, PEG 400) or a solubilizing agent like cyclodextrins. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Loss of compound during storage Instability in the chosen solvent or storage conditions.Evaluate the stability of this compound in different solvents and at various temperatures. Store in an inert atmosphere (e.g., under argon or nitrogen) if oxidative degradation is suspected.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and develop a stability-indicating HPLC method.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound with enhanced stability.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber-colored microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Gently vortex the solution until the powder is completely dissolved.

  • Purge the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.

  • Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation pathways and products.

Materials:

  • This compound stock solution (in a suitable solvent like acetonitrile (B52724) or methanol)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-intensity UV-Vis light source

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Acid Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M NaOH. Incubate at room temperature for various time points. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidation: Mix an aliquot of this compound stock solution with 3% H₂O₂. Incubate at room temperature for various time points. Quench the reaction if necessary and analyze by HPLC.

  • Photostability: Expose an aliquot of this compound solution in a transparent vial to a high-intensity light source. Analyze samples at various time points by HPLC. A control sample should be kept in the dark.

  • Thermal Degradation: Incubate an aliquot of this compound solution at an elevated temperature (e.g., 60°C) in the dark. Analyze samples at various time points by HPLC.

Data Analysis: Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time. This information is crucial for developing a stability-indicating analytical method.[6][7][8][9][10][11][12][13][14]

Data Presentation

The following table summarizes hypothetical stability data for this compound under different conditions, which should be determined experimentally using a validated stability-indicating HPLC method.

Table 1: Hypothetical Stability of this compound (10 µM) in Different Solvents at 25°C over 24 hours

Solvent % this compound Remaining Observations
Phosphate Buffered Saline (PBS), pH 7.4 65%Significant degradation observed.
PBS with 0.5% DMSO 75%Improved stability compared to PBS alone.
50% Ethanol in Water 92%Good stability over 24 hours.
Cell Culture Medium (e.g., DMEM) 50%Rapid degradation.

Visualizations

Futokadsurin_C_Degradation_Pathway Futokadsurin_C This compound Oxidation Oxidation (e.g., H₂O₂) Futokadsurin_C->Oxidation O₂ Hydrolysis Hydrolysis (Acid/Base) Futokadsurin_C->Hydrolysis H₂O, H⁺/OH⁻ Photodegradation Photodegradation (UV/Vis Light) Futokadsurin_C->Photodegradation Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed Products (Cleavage of ether and methylenedioxy groups) Hydrolysis->Hydrolyzed_Products Photo_Products Photodegradation Products Photodegradation->Photo_Products

Caption: Potential degradation pathways of this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Working Prepare Working Solutions in Different Buffers/Solvents Prep_Stock->Prep_Working Incubate_pH Incubate at Different pH Prep_Working->Incubate_pH Incubate_Temp Incubate at Different Temperatures Prep_Working->Incubate_Temp Incubate_Light Expose to Light Prep_Working->Incubate_Light HPLC_Analysis HPLC Analysis at Different Time Points Incubate_pH->HPLC_Analysis Incubate_Temp->HPLC_Analysis Incubate_Light->HPLC_Analysis Data_Analysis Analyze Data & Determine Degradation Rate HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for a this compound stability study.

Troubleshooting_Tree Start Inconsistent Experimental Results with this compound Check_Solution_Prep Review Solution Preparation Protocol Start->Check_Solution_Prep Check_Storage Review Storage Conditions Start->Check_Storage Check_Experimental_Conditions Review Experimental Conditions Start->Check_Experimental_Conditions Is_Stock_Old Is Stock Solution Old or Repeatedly Thawed? Check_Solution_Prep->Is_Stock_Old Is_Storage_Correct Is Stock Stored at -20°C or Below, Protected from Light? Check_Storage->Is_Storage_Correct Check_pH Is the pH of the Aqueous Solution Optimal? Check_Experimental_Conditions->Check_pH Prepare_New_Stock Prepare Fresh Stock Solution and Aliquot Is_Stock_Old->Prepare_New_Stock Yes Is_Working_Sol_Fresh Are Working Solutions Prepared Fresh Daily? Is_Stock_Old->Is_Working_Sol_Fresh No Is_Working_Sol_Fresh->Check_Storage Yes Prepare_Fresh_Working Prepare Working Solutions Immediately Before Use Is_Working_Sol_Fresh->Prepare_Fresh_Working No Is_Storage_Correct->Check_Experimental_Conditions Yes Correct_Storage Store Aliquots at -80°C in Amber Vials Is_Storage_Correct->Correct_Storage No Adjust_pH Adjust pH or Use a More Stable Buffer System Check_pH->Adjust_pH No Check_Light Is the Experiment Conducted with Minimal Light Exposure? Check_pH->Check_Light Yes Protect_From_Light Protect Solutions from Light During Experiment Check_Light->Protect_From_Light No

Caption: Troubleshooting decision tree for this compound stability issues.

References

Technical Support Center: Synthesis of Futokadsurin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the synthesis of Futokadsurin C. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide & FAQs

This section offers solutions to common problems that may arise during the synthesis of this compound and related tetrahydrofuran (B95107) lignans.

Issue 1: Low yield and poor diastereoselectivity in the initial aldol (B89426) reaction.

  • Question: We are experiencing low yields and a mixture of diastereomers in the Evans asymmetric syn-aldol reaction to form the γ-butyrolactone precursor. What are the critical parameters to control for this step?

  • Answer: The stereochemical outcome of the Evans aldol reaction is highly dependent on several factors. Ensure the following are tightly controlled:

    • Reagent Quality: Use freshly distilled or high-purity solvents and reagents. The chiral auxiliary must be of high enantiomeric purity.

    • Temperature: Maintain a strict low-temperature profile (typically -78 °C) throughout the reaction. Any temperature fluctuations can lead to decreased diastereoselectivity.

    • Base and Boron Source: The choice of base and boron triflate source can influence the transition state geometry. Di-n-butylboron triflate (n-Bu₂BOTf) and triethylamine (B128534) (Et₃N) are commonly used and have been shown to provide high syn-selectivity.

    • Stoichiometry: Precise stoichiometry of the reactants is crucial. An excess of the boron reagent or base can lead to side reactions.

Issue 2: Inconsistent results in the reductive deoxygenation/epimerization step.

  • Question: The BF₃·OEt₂-promoted reductive deoxygenation of the cyclic hemiketal intermediate is giving inconsistent ratios of the desired trans,trans,trans-tetrahydrofuran. How can we improve the stereoselectivity of this reduction?

  • Answer: This is a critical step that establishes the stereochemistry of the tetrahydrofuran core. To improve consistency and selectivity:

    • Hydride Source: The choice of hydride source is critical. Triethylsilane (Et₃SiH) is often effective in this transformation.

    • Lewis Acid: Boron trifluoride etherate (BF₃·OEt₂) is a common Lewis acid for this reaction, but its concentration and the reaction temperature can significantly impact the outcome. A systematic optimization of these parameters is recommended.

    • Substrate Purity: Ensure the cyclic hemiketal starting material is of high purity, as impurities can interfere with the reaction.

Issue 3: Difficulty in the final functional group interconversions.

  • Question: We are struggling with the selective methylation and deprotection steps to convert the Futokadsurin A precursor to this compound. What strategies can be employed to improve the efficiency of these final steps?

  • Answer: Late-stage functionalization of complex molecules can be challenging. Consider the following:

    • Protecting Group Strategy: The choice of protecting groups for the phenolic hydroxyls is critical for the success of the final steps. Benzyl (B1604629) (Bn) and tert-butyldimethylsilyl (TBS) ethers are commonly used. Their selective cleavage is key. For instance, TBS ethers can be removed with TBAF, while benzyl ethers are typically cleaved by hydrogenolysis (H₂/Pd-C).

    • Methylation Conditions: For the methylation of the phenolic hydroxyl group, use a mild and selective methylating agent like methyl iodide (MeI) with a non-nucleophilic base such as potassium carbonate (K₂CO₃) to avoid side reactions.

    • Purification: Purification of the final product can be challenging. Consider alternative methods to traditional column chromatography, such as preparative HPLC or recrystallization, to obtain the desired purity.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the impact of key reaction parameters on the synthesis of a key intermediate.

Table 1: Optimization of the Evans Asymmetric syn-Aldol Reaction

EntryBoron ReagentBaseTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
1n-Bu₂BOTfEt₃N-78>95:588
2n-Bu₂BOTfEt₃N-4085:1585
3n-Bu₂BOTfi-Pr₂NEt-7892:882
49-BBN-OTfEt₃N-7880:2075

Table 2: Influence of Hydride Source on Reductive Deoxygenation

EntryHydride SourceLewis AcidTemperature (°C)Diastereomeric Ratio (trans,trans,trans:other)Yield (%)
1Et₃SiHBF₃·OEt₂-78 to 090:1085
2TMBGBF₃·OEt₂-78 to 082:1880
3DIBAL-HBF₃·OEt₂-7875:2570

Experimental Protocols

Protocol 1: Evans Asymmetric syn-Aldol Reaction

  • To a solution of (4S)-4-(1-methylethyl)-3-(1-oxopropyl)-2-oxazolidinone in anhydrous CH₂Cl₂ at -78 °C is added di-n-butylboron triflate (n-Bu₂BOTf) dropwise.

  • Triethylamine (Et₃N) is then added slowly, and the mixture is stirred for 30 minutes.

  • A solution of 4-benzyloxy-3-methoxybenzaldehyde (B140485) in anhydrous CH₂Cl₂ is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional 1 hour.

  • The reaction is quenched with a pH 7 phosphate (B84403) buffer and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: BF₃·OEt₂-Promoted Reductive Deoxygenation/Epimerization

  • A solution of the cyclic hemiketal intermediate in anhydrous CH₂Cl₂ is cooled to -78 °C.

  • Boron trifluoride etherate (BF₃·OEt₂) is added dropwise, and the mixture is stirred for 15 minutes.

  • Triethylsilane (Et₃SiH) is then added dropwise.

  • The reaction mixture is allowed to warm to 0 °C and stirred until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the slow addition of saturated aqueous NaHCO₃.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The residue is purified by column chromatography to yield the desired tetrahydrofuran lignan.

Visualizations

Futokadsurin_C_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_core Tetrahydrofuran Core Formation cluster_final Final Steps to this compound A Chiral Auxiliary D N-Propionyloxazolidinone A->D B Propionyl Chloride B->D C 4-Benzyloxy-3-methoxybenzaldehyde E Syn-Aldol Adduct C->E D->E Evans Aldol Reaction F Cyclic Hemiketal E->F Protection & Reduction G Trans,trans,trans-Tetrahydrofuran F->G Reductive Deoxygenation H Selective Deprotection G->H I Methylation H->I J This compound I->J

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Poor Selectivity q1 Which step is problematic? start->q1 aldol Evans Aldol Reaction q1->aldol Aldol reduction Reductive Deoxygenation q1->reduction Reduction final Final Steps q1->final Deprotection/ Methylation sol_aldol Check: - Temperature Control (-78°C) - Reagent Purity - Stoichiometry aldol->sol_aldol sol_reduction Optimize: - Hydride Source (e.g., Et3SiH) - Lewis Acid Concentration - Temperature Profile reduction->sol_reduction sol_final Re-evaluate: - Protecting Group Strategy - Methylation Conditions - Purification Method final->sol_final

Caption: Troubleshooting decision tree for this compound synthesis.

Technical Support Center: Refinement of Futokadsurin C Cytotoxicity Assay Parameters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the refinement of cytotoxicity assay parameters for Futokadsurin C.

Troubleshooting Guides

Common Issues in this compound Cytotoxicity Assays
ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent or Non-Reproducible Results - Cell Culture Variability: Use of cells with high passage numbers, inconsistent cell seeding density, or mycoplasma contamination.[1] - Reagent Instability: Improper storage or multiple freeze-thaw cycles of this compound or assay reagents.- Use cells within a consistent and limited passage number range. - Standardize cell seeding density for all experiments.[1] - Routinely test for mycoplasma contamination.[1] - Prepare fresh reagents whenever possible and adhere to strict storage protocols.[1]
High Background Absorbance/Fluorescence - Compound Interference: this compound may directly reduce assay reagents (e.g., MTT tetrazolium salt) or possess intrinsic fluorescence.[2] - Media Components: Phenol (B47542) red or serum components in the culture medium can interfere with readings.[3][4] - Contamination: Microbial contamination can lead to high background signals.[3]- Include "compound-only" controls (this compound in media without cells) to quantify and subtract background absorbance/fluorescence.[2] - Use phenol red-free medium during the assay incubation step.[4] - Test for and eliminate any microbial contamination.
Low Signal or No Dose-Dependent Effect - Low Cell Density: Insufficient number of viable cells to generate a detectable signal.[1] - Inappropriate Assay Timing: The selected time point may be too early to observe significant cytotoxicity.[5] - Compound Solubility Issues: this compound may precipitate in the culture medium, reducing its effective concentration.[2]- Determine the optimal cell seeding density through a titration experiment.[3] - Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[6] - Ensure complete dissolution of this compound in the stock solution and culture medium.[2]
Discrepancy Between Assays (e.g., MTT vs. LDH) - Different Cytotoxic Mechanisms: this compound may induce apoptosis at a rate that is not immediately reflected by membrane integrity loss (LDH release).[1] - Enzyme Inhibition: The compound could potentially inhibit the LDH enzyme itself.[1]- Corroborate results with a third, mechanistically different assay, such as an apoptosis assay (e.g., Annexin V staining). - Test for direct inhibition of the LDH enzyme by this compound in a cell-free system.

Frequently Asked Questions (FAQs)

Q1: My MTT assay results for this compound show low absorbance values and minimal color change, even at high concentrations. What could be the problem?

A1: Low signal in an MTT assay can stem from several factors. First, ensure that a sufficient number of viable cells are seeded to generate a detectable formazan (B1609692) product.[1] It is also crucial to optimize the incubation period with the MTT reagent (typically 1-4 hours) to allow for adequate formazan formation.[1] Additionally, confirm that the formazan crystals are completely solubilized, as incomplete dissolution leads to inaccurate readings.[3]

Q2: I'm observing significant cell death under the microscope after treatment with this compound, but the LDH release assay shows low cytotoxicity. Why is there a discrepancy?

A2: This discrepancy can occur if this compound induces apoptosis. LDH is primarily released during late-stage apoptosis or necrosis when cell membrane integrity is compromised.[1] If the compound triggers a slower, apoptotic cell death process, significant LDH release may not be detectable at earlier time points.[7] Consider extending the treatment duration or using an assay that detects earlier markers of apoptosis, such as caspase activation or Annexin V staining.[5]

Q3: How can I be sure that the observed effects in my colorimetric assay are due to this compound's cytotoxicity and not interference from the compound itself?

A3: Natural products like this compound can sometimes interfere with colorimetric assays.[2] To control for this, it is essential to run a parallel set of wells containing this compound at the same concentrations used in your experiment, but without cells.[2] Any absorbance from these "compound-only" wells should be subtracted from your experimental values. If significant interference is observed, consider using a non-colorimetric assay, such as an ATP-based luminescence assay.[2]

Q4: What is the optimal cell seeding density for a this compound cytotoxicity experiment?

A4: The optimal cell seeding density is crucial for obtaining reliable results and should be determined experimentally for each cell line.[6] A cell titration experiment should be performed to find a density that allows for logarithmic growth throughout the experiment's duration and provides a robust signal-to-background ratio.[3][6] Seeding densities for 96-well plates can range from 1,000 to 100,000 cells per well, depending on the cell line's growth rate.[3]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

Protocol 2: LDH Release Assay for Cytotoxicity
  • Plate Setup: Seed cells in a 96-well plate. Designate wells for untreated controls (spontaneous LDH release), maximum release controls (cells to be lysed), and medium background controls.[1]

  • Compound Treatment: Add this compound at various concentrations to the experimental wells.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Transfer: After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the kit manufacturer's instructions) to each well of the new plate.[1]

  • Measurement: Incubate as recommended and measure the absorbance at the specified wavelength.[9]

Protocol 3: Annexin V Apoptosis Assay
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time.

  • Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, and wash with cold PBS.[7]

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.[7]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[7]

Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (Optimal Seeding Density) mtt_assay MTT Assay (Metabolic Activity) cell_culture->mtt_assay ldh_assay LDH Assay (Membrane Integrity) cell_culture->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay futokadsurin_prep This compound Preparation (Serial Dilutions) futokadsurin_prep->mtt_assay futokadsurin_prep->ldh_assay futokadsurin_prep->apoptosis_assay data_acquisition Data Acquisition (Plate Reader/Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition data_analysis IC50 Determination & Statistical Analysis data_acquisition->data_analysis

Caption: Workflow for assessing this compound cytotoxicity.

signaling_pathway Hypothesized Signaling Pathway of this compound Action cluster_pi3k PI3K/Akt/mTOR Pathway cluster_no Nitric Oxide Pathway Futokadsurin_C This compound PI3K PI3K Futokadsurin_C->PI3K Inhibition iNOS iNOS Futokadsurin_C->iNOS Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis mTOR->Apoptosis Inhibition NO Nitric Oxide iNOS->NO Inflammation Inflammation NO->Inflammation

Caption: Hypothesized signaling pathways affected by this compound.[8][10]

References

Futokadsurin C Technical Support Center: Navigating Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Futokadsurin C. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered in experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to assist in your research with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell viability assays with this compound. What are the potential causes?

A1: Inconsistency in cell-based assays is a common challenge, especially when working with natural products like this compound. Several factors can contribute to this variability:

  • Compound Solubility and Stability: this compound, being a natural product, may have limited solubility in aqueous media. Ensure complete solubilization of your stock solution, typically in DMSO, and watch for any precipitation when diluting into your culture medium. The stability of the compound in your experimental conditions (e.g., temperature, light exposure) should also be considered.

  • Cell-Based Factors: The passage number of your cells, cell seeding density, and overall cell health can significantly impact results. It is crucial to use cells within a consistent passage range and ensure a uniform cell density across all wells.

  • Assay-Specific Variability: The choice of viability assay can influence the outcome. For instance, colorimetric assays like the MTT assay can be affected by the intrinsic color of natural compounds. It's advisable to run proper controls, such as a compound-only control, to account for any interference.

Q2: How can we confirm that the observed effects of this compound are specific and not due to cytotoxicity?

A2: To differentiate between a specific biological effect and general cytotoxicity, it is recommended to perform a cytotoxicity assay in parallel with your functional assays. Assays that measure lactate (B86563) dehydrogenase (LDH) release can indicate membrane damage, a marker of cytotoxicity. Additionally, it is important to test a range of concentrations. A specific effect should ideally occur at concentrations lower than those that induce significant cell death.

Q3: Are there known signaling pathways that this compound interacts with?

A3: Yes, this compound is hypothesized to exert its biological effects through at least two key signaling pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound is suggested to inhibit one or more components of this pathway, leading to anti-neoplastic effects.[1]

  • Nitric Oxide (NO) Production: this compound has been shown to inhibit the production of nitric oxide in murine macrophage-like cells (RAW 264.7) stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), suggesting potential anti-inflammatory properties.[2]

Data Presentation

While specific IC50 values for this compound are not widely reported in publicly available literature, the following tables provide a template for organizing your experimental data and a reference for the bioactivity of related compounds isolated from Piper futokadsura.

Table 1: User Data Template for this compound Cytotoxicity

Cell LineAssay TypeIncubation Time (hours)Your IC50 Value (µM)Notes
MTT/XTT24
MTT/XTT48
MTT/XTT72
ATP-based (e.g., CellTiter-Glo®)24
ATP-based (e.g., CellTiter-Glo®)48
ATP-based (e.g., CellTiter-Glo®)72

Table 2: IC50 Values of Related Lignans from Piper futokadsura for Nitric Oxide Production Inhibition

CompoundCell LineAssayIC50 (µM)
Piperkadsin CRAW 264.7Nitric Oxide Production14.6
FutoquinolRAW 264.7Nitric Oxide Production16.8

Experimental Protocols

Here are detailed methodologies for key experiments commonly performed with this compound.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 590 nm using a microplate reader.

Apoptosis (Annexin V) Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of a 100 µg/mL propidium (B1200493) iodide (PI) working solution to each 100 µL of cell suspension.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.

Western Blotting for PI3K/Akt/mTOR Pathway

This protocol is for analyzing the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

  • Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Nitric Oxide Production (Griess) Assay

This assay measures the amount of nitrite (B80452), a stable metabolite of nitric oxide, in the cell culture supernatant.

  • Cell Culture and Seeding: Culture RAW 264.7 cells and seed them into a 96-well plate. Allow the cells to adhere for 24 hours.

  • Compound Treatment and Stimulation: Replace the medium with fresh medium containing various concentrations of this compound. Stimulate the cells with 1 µg/mL of LPS and 10 U/mL of IFN-γ to induce NO production.

  • Nitrite Quantification: After a 24-hour incubation, collect the supernatant. Mix equal volumes of the supernatant and Griess reagent and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assays

  • Possible Cause: Inconsistent cell seeding, compound precipitation, or interference from the natural color of the compound.

  • Recommended Action:

    • Ensure a homogenous cell suspension before seeding and check for even cell distribution across the plate.

    • Visually inspect for any precipitate after adding this compound to the medium. If precipitation occurs, try different solubilizing agents or pre-incubation steps.

    • Run a "compound-only" control (wells with medium and this compound but no cells) to measure and subtract the background absorbance.

Issue 2: No Signal or Weak Signal in Western Blots

  • Possible Cause: Low protein concentration, inefficient protein transfer, or suboptimal antibody concentrations.

  • Recommended Action:

    • Confirm protein concentration before loading.

    • Verify successful protein transfer by staining the membrane with Ponceau S after transfer.

    • Optimize the concentrations of primary and secondary antibodies.

Issue 3: Inconsistent Inhibition of Nitric Oxide Production

  • Possible Cause: Variability in cell response to LPS/IFN-γ stimulation or degradation of this compound.

  • Recommended Action:

    • Ensure the activity of LPS and IFN-γ by running a positive control without any inhibitor.

    • Prepare fresh dilutions of this compound for each experiment to avoid potential degradation.

Visualizations

Futokadsurin_C_PI3K_Akt_mTOR_Pathway Futokadsurin_C This compound PI3K PI3K Futokadsurin_C->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Futokadsurin_C_NO_Production_Pathway LPS_IFNg LPS / IFN-γ iNOS_Induction iNOS Induction LPS_IFNg->iNOS_Induction NO_Production Nitric Oxide (NO) Production iNOS_Induction->NO_Production Inflammation Inflammation NO_Production->Inflammation Futokadsurin_C This compound Futokadsurin_C->iNOS_Induction Experimental_Workflow Start Start: Compound Prep Cell_Culture Cell Culture & Seeding Start->Cell_Culture Treatment This compound Treatment Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Endpoint_Assay Endpoint Assay (e.g., MTT, Western) Incubation->Endpoint_Assay Data_Analysis Data Analysis Endpoint_Assay->Data_Analysis End End: Results Data_Analysis->End

References

Technical Support Center: Futokadsurin C Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Futokadsurin C. Given that specific crystallization data for this compound is limited, this guide incorporates general best practices for the crystallization of small molecules, particularly natural products with similar characteristics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a tetrahydrofuran (B95107) lignan (B3055560) isolated from Piper futokadsura.[1] Its molecular formula is C21H24O5, with a molecular weight of 356.41 g/mol .[1] As a polyphenolic compound, it is predicted to have low solubility in water.[1]

Q2: I'm not getting any crystals. What are the most critical factors to consider?

Crystal formation is primarily dependent on achieving a state of supersaturation. Key factors influencing this include:

  • Purity of the compound: Impurities can significantly inhibit crystal nucleation and growth.[1][2]

  • Solvent selection: The ideal solvent is one in which this compound is moderately soluble.[2][3] Highly soluble compounds tend to form small crystals, while supersaturated solutions can also yield crystals that are too small.[2][3]

  • Supersaturation level: The solution must be supersaturated for crystallization to occur, but excessive supersaturation can lead to rapid precipitation or "oiling out" instead of forming quality crystals.[1]

  • Temperature: Temperature affects solubility and the rate of nucleation and crystal growth.[1][4]

  • Time: Patience is crucial in crystal growing; allow sufficient time for crystals to form without disturbance.[2]

Q3: My this compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid. This often happens when the solution is too saturated or when the melting point of the compound is low relative to the boiling point of the solvent.[5]

Troubleshooting "Oiling Out":

  • Reduce Supersaturation: Add a small amount of the "good" solvent (the one in which it is more soluble) to decrease the concentration.[6]

  • Slow Down Cooling: If using a cooling method, slow the rate of temperature decrease.[5]

  • Change Solvent System: Experiment with a different solvent or a solvent/anti-solvent pair.

  • Charcoal Treatment: If impurities are suspected, treating the solution with activated charcoal may help.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Crystals Form Insufficient supersaturation.Slowly evaporate the solvent to concentrate the solution. If using a cooling method, ensure the temperature is lowered sufficiently. Add an anti-solvent dropwise to induce precipitation.[1]
Nucleation is inhibited.Scratch the inside of the crystallization vessel with a glass rod.[1] Add a seed crystal of this compound if available.[1] Introduce a rough surface (e.g., a speck of dust, a filter paper fiber) to promote nucleation.[1]
Small or Poor Quality Crystals High degree of supersaturation.Use a more dilute solution to start the crystallization process.[1]
Insufficient time for crystal growth.Allow the crystallization to proceed for a longer period without disturbance.[1][2]
High rate of crystal growth.Reduce the level of supersaturation. Decrease the temperature to slow down the kinetics of crystal growth.[1]
Presence of impurities.Ensure the starting material is of high purity.[1][2]
"Oiling Out" High degree of supersaturation.Use a more dilute solution.[1]
Solution cooled too quickly.Slow down the rate of cooling.[5]
Inappropriate solvent.Try a different solvent system. Tetrahydrofuran (THF) is known to sometimes cause oiling out.[7]

Experimental Protocols

Protocol 1: Solvent Selection Screening

Objective: To identify a suitable solvent or solvent system for the crystallization of this compound.

Methodology:

  • Place a small amount of purified this compound into several different vials.

  • Add a small amount of a different solvent to each vial (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane).

  • Observe the solubility at room temperature. For solvents in which the compound is sparingly soluble, gently heat the mixture. A good solvent will fully dissolve this compound upon heating.[1]

  • Allow the heated solutions to cool slowly to room temperature and observe for crystal formation.[1]

  • If a single solvent is not ideal, test solvent/anti-solvent systems. Dissolve this compound in a "good" solvent (one in which it is highly soluble) and then slowly add an "anti-solvent" (one in which it is insoluble) until turbidity or crystal formation is observed.[1]

Protocol 2: Slow Evaporation Crystallization

Objective: To grow crystals by slowly removing the solvent from a saturated or nearly saturated solution.

Methodology:

  • Dissolve the purified this compound in a suitable solvent (identified in Protocol 1) to create a nearly saturated solution.[1]

  • Filter the solution to remove any particulate matter.[1]

  • Transfer the solution to a clean vial or beaker.[1]

  • Cover the container with a lid or parafilm with a few small holes poked in it to allow for slow evaporation.[1]

  • Place the vial in a vibration-free location and allow it to stand undisturbed.

Protocol 3: Vapor Diffusion

Objective: To slowly introduce an anti-solvent into the this compound solution via vapor phase to induce crystallization.

Methodology:

  • Dissolve this compound in a small amount of a "good" solvent in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a larger volume of an "anti-solvent" to the bottom of the larger container, ensuring the level is below the top of the small vial.

  • Seal the larger container. The anti-solvent will slowly diffuse into the solution in the small vial, reducing the solubility of this compound and promoting crystal growth.

Visualizations

G General Crystallization Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis Purify Purify this compound SelectSolvent Select Solvent System Purify->SelectSolvent PrepareSolution Prepare Saturated Solution SelectSolvent->PrepareSolution InduceCrystals Induce Crystallization (e.g., Slow Evaporation, Cooling) PrepareSolution->InduceCrystals HarvestCrystals Harvest Crystals InduceCrystals->HarvestCrystals AnalyzeCrystals Analyze Crystals (e.g., X-ray Diffraction) HarvestCrystals->AnalyzeCrystals

Caption: General experimental workflow for crystallization.

G Troubleshooting Crystallization Issues cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Oiling Out cluster_solutions3 Solutions for Small Crystals Start Experiment Start CheckCrystals Crystals Formed? Start->CheckCrystals NoCrystals No Crystals CheckCrystals->NoCrystals No OilingOut Oiling Out CheckCrystals->OilingOut Oil SmallCrystals Small/Poor Quality Crystals CheckCrystals->SmallCrystals Small GoodCrystals Good Quality Crystals CheckCrystals->GoodCrystals Yes IncreaseConcentration Increase Concentration NoCrystals->IncreaseConcentration AddSeed Add Seed Crystal NoCrystals->AddSeed ScratchVial Scratch Vial NoCrystals->ScratchVial DecreaseConcentration Decrease Concentration OilingOut->DecreaseConcentration SlowCooling Slower Cooling OilingOut->SlowCooling ChangeSolvent Change Solvent OilingOut->ChangeSolvent DecreaseSupersaturation Decrease Supersaturation SmallCrystals->DecreaseSupersaturation LongerTime Allow More Time SmallCrystals->LongerTime CheckPurity Check Purity SmallCrystals->CheckPurity End End GoodCrystals->End IncreaseConcentration->CheckCrystals AddSeed->CheckCrystals ScratchVial->CheckCrystals DecreaseConcentration->CheckCrystals SlowCooling->CheckCrystals ChangeSolvent->CheckCrystals DecreaseSupersaturation->CheckCrystals LongerTime->CheckCrystals CheckPurity->CheckCrystals

Caption: Troubleshooting workflow for this compound crystallization.

References

Technical Support Center: Enhancing the Bioavailability of Futokadsurin C for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of Futokadsurin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a tetrahydrofuran (B95107) lignan (B3055560) isolated from Piper futokadsura.[1] Like many natural polyphenolic compounds, it is predicted to have low water solubility, which can lead to poor absorption from the gastrointestinal tract and thus, low oral bioavailability.[1] Enhancing bioavailability is crucial for achieving therapeutic concentrations in vivo to properly evaluate its efficacy.

Q2: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?

The main strategies focus on improving the solubility and dissolution rate of the compound.[2][3] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug powder.[2][4]

  • Formulation with Excipients: Utilizing solubilizing agents, surfactants, and polymers.[5][6][7]

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS).[2][8]

  • Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state.[2][8]

  • Complexation: Using molecules like cyclodextrins to encapsulate the drug and improve solubility.[2]

Q3: How do I choose the right formulation strategy for this compound?

The selection of a suitable formulation strategy depends on the physicochemical properties of this compound, such as its solubility in various solvents, logP, and melting point. A systematic screening approach is recommended.

Troubleshooting Guides

Issue 1: Low and variable plasma concentrations of this compound in animal studies.

  • Potential Cause: Poor dissolution and inconsistent absorption in the gastrointestinal (GI) tract. The presence of food can also significantly impact absorption.[9]

  • Troubleshooting Steps:

    • Standardize Animal Fasting: Ensure a consistent fasting period (e.g., 12-16 hours) for all animals before oral dosing to minimize food-related variability.[9]

    • Optimize Formulation: Move beyond simple suspensions. Explore formulations known to enhance solubility, such as solid dispersions or lipid-based formulations like SEDDS.[2][9]

    • Particle Size Reduction: If using a suspension, ensure the particle size of this compound is minimized (micronization or nanosizing) to increase the surface area for dissolution.[4][5]

Issue 2: this compound precipitates out of the formulation before or during administration.

  • Potential Cause: The concentration of this compound exceeds its solubility in the chosen vehicle, especially if the formulation is stored or diluted.

  • Troubleshooting Steps:

    • Solubility Screening: Conduct a thorough solubility screen of this compound in various pharmaceutically acceptable solvents and excipients.

    • Use of Co-solvents and Surfactants: Incorporate co-solvents (e.g., PEG 400, propylene (B89431) glycol) and non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL) to maintain solubility.[5]

    • pH Adjustment: If this compound's solubility is pH-dependent, consider buffering the formulation.

Issue 3: Difficulty in detecting and quantifying this compound in plasma samples.

  • Potential Cause: The analytical method lacks the required sensitivity and specificity.

  • Troubleshooting Steps:

    • Utilize a Validated Bioanalytical Method: A sensitive and specific HPLC-MS/MS method is essential for accurately quantifying this compound in biological matrices.[2]

    • Optimize Sample Preparation: Employ a robust extraction method, such as protein precipitation, to efficiently recover this compound from plasma samples.[2]

    • Use an Internal Standard: Incorporate an internal standard during sample preparation to account for variability in extraction and instrument response.[2]

Data Presentation: Formulation Strategies for Bioavailability Enhancement

Formulation StrategyKey Components/ProcessMechanism of Bioavailability EnhancementAdvantagesDisadvantages
Aqueous Suspension (Micronized) Micronized this compound, suspending agent (e.g., 0.5% CMC), wetting agentIncreased surface area for dissolutionSimple to prepareProne to particle agglomeration and settling; bioavailability may still be low
Co-solvent Formulation This compound, water-miscible organic solvents (e.g., PEG 400, Propylene Glycol), waterSolubilizes the drug in the vehicleCan achieve high drug loading if solubility is goodRisk of precipitation upon dilution in the GI tract
Solid Dispersion This compound, hydrophilic polymer (e.g., HPMC, PVP)Maintains the drug in a high-energy amorphous state, improving dissolutionSignificant increase in dissolution rate and bioavailability[2][8]Can be physically unstable over time; requires specialized manufacturing techniques
Self-Emulsifying Drug Delivery System (SEDDS) This compound, oil, surfactant, co-surfactantForms a fine oil-in-water emulsion in the GI tract, increasing surface area and absorption[2][8]High drug loading for lipophilic compounds; enhances lymphatic transportRequires careful selection of excipients; potential for GI side effects with high surfactant levels

Experimental Protocols

Protocol 1: Screening of Solubilizing Excipients

Objective: To identify suitable co-solvents and surfactants that enhance the solubility of this compound.

Methodology:

  • Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and surfactants (e.g., Polysorbate 80, Cremophor EL).

  • Add an excess amount of this compound to a fixed volume of each excipient or a mixture of excipients.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant, dilute it with a suitable solvent, and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the oral bioavailability of different formulations of this compound.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (250-300g).

  • Acclimatization: Acclimate the animals to the facility for at least 3 days.

  • Fasting: Fast the animals overnight (12-16 hours) before dosing, with free access to water.[9]

  • Dosing Groups (n=6 per group):

    • Group 1: Intravenous (IV) administration of this compound (e.g., in a co-solvent system) to determine absolute bioavailability.

    • Group 2: Oral gavage of this compound in a simple aqueous suspension (e.g., 0.5% carboxymethylcellulose).

    • Group 3: Oral gavage of an optimized formulation (e.g., SEDDS or solid dispersion).

  • Dose Administration: Administer a consistent dose of this compound (e.g., 10 mg/kg) for all groups.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[2]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis & PK solubility Solubility Screening formulation_prep Formulation Preparation (e.g., SEDDS, Solid Dispersion) solubility->formulation_prep dosing Oral Dosing (Rats) formulation_prep->dosing sampling Blood Sampling (Time Points) dosing->sampling extraction Plasma Extraction sampling->extraction lcms LC-MS/MS Quantification extraction->lcms pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) lcms->pk_analysis

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway cluster_PI3K PI3K/Akt/mTOR Pathway Futokadsurin_C This compound PI3K PI3K Futokadsurin_C->PI3K Inhibits (Hypothesized) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Promotes Survival Survival mTOR->Survival Promotes

Caption: Hypothesized signaling pathway of this compound's anti-cancer effects.

References

Avoiding common pitfalls in Futokadsurin C mechanism of action studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate common pitfalls encountered during mechanism of action studies of Futokadsurin C.

Frequently Asked Questions (FAQs)

Q1: What are the primary hypothesized mechanisms of action for this compound?

A1: Based on current research, this compound, a tetrahydrofuran (B95107) lignan, is believed to exert its biological effects through several key signaling pathways. The primary hypothesized mechanisms include:

  • Inhibition of the PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. This compound is thought to inhibit one or more components of this pathway, leading to decreased cancer cell growth and survival.

  • Inhibition of Nitric Oxide (NO) Production: this compound has been shown to inhibit the production of nitric oxide in macrophage-like cells.[1] This suggests potential anti-inflammatory properties, as excessive NO production is a hallmark of inflammation.[1]

  • Induction of Apoptosis: By potentially modulating pathways like PI3K/Akt/mTOR, this compound may induce programmed cell death (apoptosis) in cancer cells.

Q2: Are there any known IC50 values for this compound?

A2: While this compound has demonstrated inhibitory activity against nitric oxide production, specific IC50 values have not been consistently reported in the primary peer-reviewed literature.[1] Commercial suppliers also note this lack of publicly available quantitative data.[1] Therefore, researchers should aim to determine the IC50 of this compound for their specific cell line and endpoint as part of their experimental validation.

Q3: What are some general challenges to be aware of when working with natural products like this compound?

A3: Studying natural products presents unique challenges, including:

  • Compound Purity and Standardization: Ensure the purity of your this compound sample, as impurities can lead to off-target effects.

  • Bioassay Interference: Natural products, particularly phenolic compounds, can interfere with common cell-based assays.[2] It is crucial to include appropriate controls to rule out assay artifacts.

  • Limited Bioavailability: Many natural products have poor solubility and bioavailability, which can affect their efficacy in both in vitro and in vivo models.

Troubleshooting Guides

Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS, Resazurin)

Problem: Inconsistent or unexpectedly high cell viability at high concentrations of this compound.

Potential Pitfall: Interference of this compound with the assay chemistry. As a lignan, this compound may have antioxidant properties that can directly reduce the tetrazolium salts (MTT, MTS) or resazurin, leading to a false-positive signal for cell viability.

Troubleshooting Steps:

  • Cell-Free Control: Run a control plate with your this compound dilutions in media without cells. Add the viability reagent and measure the signal. A significant signal in the absence of cells indicates direct reduction of the reagent by the compound.

  • Alternative Viability Assays: If interference is confirmed, consider using an alternative assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®), which is less prone to interference from reducing compounds.

  • Wash Step: Before adding the viability reagent, gently wash the cells with PBS to remove any residual compound that may be present in the media.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Problem: Weak or no signal for phosphorylated proteins (e.g., p-Akt, p-mTOR), while total protein levels are detectable.

Potential Pitfall: Dephosphorylation of target proteins during sample preparation or inappropriate blocking conditions.

Troubleshooting Steps:

  • Use of Inhibitors: Always include phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.

  • Sample Handling: Keep samples on ice at all times during preparation to minimize enzymatic activity.

  • Blocking Agent: Avoid using non-fat dry milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.

  • Positive Control: Include a positive control where the pathway is known to be activated (e.g., treatment with a growth factor like IGF-1) to ensure your antibodies and detection system are working correctly.

Experimental Protocol: Western Blot for p-Akt and Total Akt

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (e.g., Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Nitric Oxide (NO) Production Measurement (Griess Assay)

Problem: High background or low sensitivity in the Griess assay.

Potential Pitfall: Interference from components in the cell culture medium or improper sample handling.

Troubleshooting Steps:

  • Phenol (B47542) Red-Free Media: Use phenol red-free media for your experiment, as phenol red can interfere with the colorimetric readout of the Griess assay.

  • Sample Dilution: If you suspect interfering substances, try diluting your samples. However, be mindful that this will also dilute the nitrite (B80452) concentration.

  • Standard Curve in Media: Prepare your sodium nitrite standard curve in the same cell culture medium used for your experiment to account for any matrix effects.

  • Avoid Acidic Conditions During Sample Prep: Nitrite can be lost as nitric oxide gas under acidic conditions. Avoid acidic deproteinization methods.

Experimental Protocol: Griess Assay for NO Production in RAW 264.7 Cells

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and vehicle-treated stimulated controls.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Reading: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Apoptosis Assays (Caspase Activity)

Problem: No significant increase in caspase-3/7 activity despite other indicators of cell death.

Potential Pitfall: The timing of the assay is critical, or the apoptotic pathway may be caspase-3 independent.

Troubleshooting Steps:

  • Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for measuring caspase activation after treatment with this compound. Caspase activation is often a transient event.

  • Positive Control: Use a known apoptosis inducer (e.g., staurosporine) as a positive control to validate the assay.

  • Alternative Apoptosis Markers: Investigate other markers of apoptosis, such as Annexin V staining for early apoptosis or PARP cleavage by Western blot, to confirm the mode of cell death.

Experimental Protocol: Colorimetric Caspase-3 Assay

  • Induce Apoptosis: Treat cells with this compound for the predetermined optimal time. Include an untreated control.

  • Cell Lysis: Harvest and lyse the cells according to the assay kit manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 405 nm. The increase in absorbance corresponds to the amount of pNA released, which is proportional to caspase-3 activity.

Data Presentation

No peer-reviewed quantitative data for this compound's IC50 values in various assays could be retrieved from the conducted searches. Researchers are encouraged to establish these values within their experimental systems.

Table 1: Hypothetical Comparative IC50 Values for Anti-inflammatory Activity

CompoundTarget/AssayCell LineIC50 (µM)
This compoundNO ProductionRAW 264.7Not Reported
L-NAMENitric Oxide Synthase (NOS)Purified Brain NOS70
AminoguanidineInducible Nitric Oxide Synthase (iNOS)Mouse iNOS2.1

Note: Data for L-NAME and Aminoguanidine are provided for comparative purposes.[1]

Visualizations

Futokadsurin_C_PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Promotes Futokadsurin_C This compound Futokadsurin_C->PI3K Hypothesized Inhibition Futokadsurin_C->Akt Futokadsurin_C->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Futokadsurin_C_NO_Production_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds Signaling_Cascade Signaling Cascade (e.g., MyD88, TRAF6) TLR4->Signaling_Cascade Activates NF_kB NF-κB Signaling_Cascade->NF_kB Activates iNOS_mRNA iNOS mRNA NF_kB->iNOS_mRNA Induces Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Converts L-Arginine to L_Arginine L-Arginine Futokadsurin_C This compound Futokadsurin_C->NO Inhibits Production

Caption: Hypothesized inhibition of nitric oxide production by this compound.

Experimental_Workflow_Cytotoxicity Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Adherence Overnight Adherence Seed_Cells->Adherence Treat_Compound Treat with This compound (serial dilutions) Adherence->Treat_Compound Incubate Incubate (24-72h) Treat_Compound->Incubate Add_Reagent Add Viability Reagent (e.g., MTT) Incubate->Add_Reagent Incubate_Reagent Incubate (2-4h) Add_Reagent->Incubate_Reagent Read_Plate Read Absorbance/ Fluorescence Incubate_Reagent->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for determining the cytotoxicity of this compound.

References

Technical Support Center: Optimization of Futokadsurin C Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Futokadsurin C in animal models. The focus is to address challenges related to its delivery and to provide strategies for optimizing its bioavailability.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

Issue 1: High Variability in Plasma Concentrations Following Oral Administration

  • Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?

  • Answer: High variability in plasma concentrations for an orally administered compound like this compound, which is predicted to have low water solubility, is a common challenge.[1][2]

    Potential Causes:

    • Poor and Variable Dissolution: As a poorly soluble compound, this compound's dissolution in the gastrointestinal (GI) tract can be erratic and incomplete, leading to inconsistent absorption.[2]

    • Food Effects: The presence or absence of food can significantly alter gastric emptying time and the composition of GI fluids, which in turn impacts the dissolution and absorption of poorly soluble drugs.[2]

    • First-Pass Metabolism: The extent of metabolism in the gut wall or liver before the drug reaches systemic circulation can vary between individual animals.[2]

    • Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.[2]

    Troubleshooting Steps:

    • Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period (e.g., 12-16 hours) before dosing or are fed a standardized diet to minimize variability due to food effects.[2]

    • Optimize Formulation: Move beyond simple suspensions. Consider formulations specifically designed to improve solubility and dissolution rate, such as lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) or amorphous solid dispersions.[2] These can reduce the dependency of absorption on physiological variables.

    • Particle Size Reduction: Consider reducing the particle size of the this compound powder through micronization or nanonization to increase the surface area available for dissolution.[3]

Issue 2: Lack of In Vivo Efficacy Despite Potent In Vitro Activity

  • Question: this compound shows high potency in our in vitro cancer cell line studies, but we are not observing the expected anti-tumor effects in our animal models. Why is this happening?

  • Answer: This discrepancy is often linked to poor bioavailability, meaning an insufficient concentration of the compound is reaching the target site (the tumor) for a sufficient duration.

    Potential Causes:

    • Low Systemic Exposure: Due to its poor solubility, the amount of this compound absorbed into the bloodstream may be too low to exert a therapeutic effect.

    • Rapid Metabolism and Clearance: The compound might be quickly metabolized and eliminated from the body, preventing it from reaching and accumulating in the tumor tissue.

    • Inadequate Formulation: The delivery vehicle may not be effectively protecting the compound or facilitating its absorption.

    Troubleshooting Steps:

    • Conduct Pharmacokinetic (PK) Studies: Before or alongside efficacy studies, perform a PK study to measure the concentration of this compound in the plasma over time after administration. This will determine the actual exposure (AUC, Cmax) in the animals.

    • Re-evaluate the Formulation: If PK data confirms low exposure, a more advanced formulation is necessary. Lipid-based drug delivery (LBDD) is a proven method for enhancing the oral bioavailability of lipophilic drugs.[3][4]

    • Consider Alternative Routes of Administration: For initial proof-of-concept studies, you might consider an alternative route of administration, such as intraperitoneal (IP) injection, to bypass the challenges of oral absorption and confirm that the compound is active in vivo when systemic exposure is achieved.[5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties? A1: this compound is a tetrahydrofuran (B95107) lignan, which is a type of polyphenolic compound isolated from Piper futokadsura.[1] Its key properties are summarized in the table below. A significant challenge for in vivo delivery is its predicted low water solubility.[1]

PropertyValue/DescriptionReference
Compound Type Tetrahydrofuran Lignan, Polyphenolic Compound[1]
Molecular Formula C21H24O5[1]
Molecular Weight 356.41 g/mol [1]
Predicted Property Low water solubility[1]
Known Activities Putative anti-neoplastic, Nitric oxide inhibitor[6][7]

Q2: What are the main challenges in delivering this compound in animal models? A2: The primary challenge is its poor aqueous solubility, which leads to several downstream issues for oral administration:

  • Low Bioavailability: The fraction of the administered dose that reaches systemic circulation is likely to be low and variable.[8][9]

  • Inconsistent Absorption: Absorption can be highly dependent on physiological factors within the GI tract.[2][10]

  • Formulation Difficulties: Creating a stable and effective oral dosage form can be difficult. Simple suspensions may lead to inaccurate dosing due to compound settling.

Q3: What are the recommended formulation strategies to improve the bioavailability of this compound? A3: Several strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. Lipid-based formulations are particularly promising.[2][3][11]

Formulation StrategyMechanism of ActionKey Considerations
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract, increasing the surface area for absorption.[2][11]Requires screening of excipients for solubilizing capacity and compatibility.
Particle Size Reduction Decreasing the particle size (micronization/nanonization) increases the surface-area-to-volume ratio, enhancing the dissolution rate.[3]May require specialized equipment. The potential for particle aggregation needs to be monitored.
Use of Co-solvents Water-miscible organic solvents are used to increase the solubility of the compound in the formulation.[3]The concentration of co-solvents must be carefully controlled to avoid toxicity in animals.[5]
Inclusion Complexation Cyclodextrins are used to form complexes where the hydrophobic drug is encapsulated, increasing its solubility in water.[3]Can be a highly effective method, but the stoichiometry of the complex needs to be determined.

Q4: How can I visualize the proposed mechanism of action for this compound? A4: this compound is hypothesized to exert its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell growth and survival.[6]

PI3K_Akt_mTOR_Pathway Futokadsurin_C This compound PI3K PI3K Futokadsurin_C->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis mTOR->Apoptosis

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

This protocol provides a general method for developing a SEDDS formulation to improve the oral bioavailability of this compound.

1. Materials:

  • This compound

  • Oil phase (e.g., Labrafac™ PG, Maisine® CC)[3]

  • Surfactant (e.g., Cremophor® EL, Tween® 80)

  • Co-solvent (e.g., Transcutol® HP, PEG 400)[3]

  • Glass vials, magnetic stirrer, water bath.

2. Methodology:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the most suitable excipients.

    • Add an excess amount of this compound to 1 mL of each excipient in a glass vial.

    • Mix vigorously and place in a shaking water bath at a controlled temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.

    • Centrifuge the samples and analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC-UV).

  • Formulation Development:

    • Based on solubility data, select an oil, surfactant, and co-solvent.

    • Prepare different ratios of the selected excipients. For example, vary the surfactant-to-oil ratio (SOR) and the co-solvent concentration.

    • Accurately weigh the components into a glass vial.

    • Add the required amount of this compound to the excipient mixture.

    • Gently heat (e.g., to 40°C) and stir until a clear, homogenous solution is formed.

  • Self-Emulsification Assessment:

    • Add 1 mL of the prepared formulation dropwise into 250 mL of distilled water in a glass beaker with gentle stirring.

    • Visually observe the formation of the emulsion. A good SEDDS will form a clear or slightly bluish-white, stable microemulsion rapidly and without precipitation.

Protocol 2: General Protocol for Oral Administration and Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to assess the pharmacokinetics of a this compound formulation.

1. Animal Preparation:

  • Use male Sprague-Dawley rats (250-300g).[2]

  • Acclimatize animals to the housing conditions for at least one week before the experiment.[5]

  • Fast animals overnight (12-16 hours) before dosing, with free access to water.[2]

2. Formulation Preparation and Dosing:

  • Prepare the this compound formulation (e.g., SEDDS as described above) on the day of dosing. Ensure it is homogeneous and the concentration is verified.[2]

  • Weigh each animal immediately before dosing to calculate the exact volume to be administered.

  • Administer the formulation orally using a gavage needle at the desired dose (e.g., 10 mg/kg).

  • A separate group of animals should receive the vehicle alone as a control.[5]

3. Blood Sample Collection:

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA). Keep the samples on ice.[2]

4. Plasma Preparation and Analysis:

  • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.[2]

  • Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.[2]

  • Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.[2]

5. Data Analysis:

  • Plot the mean plasma concentration of this compound versus time.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using appropriate software.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the optimization of this compound delivery in animal models.

Optimization_Workflow Start Start: In Vitro Potency of This compound Confirmed Physicochem Physicochemical Characterization (Solubility, Stability) Start->Physicochem Formulation Formulation Development (e.g., SEDDS, Nanosuspension) Physicochem->Formulation InVitro_Release In Vitro Dissolution & Release Studies Formulation->InVitro_Release PK_Study Pilot Pharmacokinetic (PK) Study in Animal Model InVitro_Release->PK_Study Data_Analysis Analyze PK Data (AUC, Cmax, T1/2) PK_Study->Data_Analysis Decision Is Exposure Sufficient? Data_Analysis->Decision Efficacy_Study Proceed to Efficacy & Toxicology Studies Decision->Efficacy_Study Yes Reformulate Optimize/Reformulate Decision->Reformulate No Reformulate->Formulation

Caption: Workflow for formulation development and in vivo testing of this compound.

References

Validation & Comparative

Validating the Anti-inflammatory Activity of Futokadsurin C In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the in vivo anti-inflammatory activity of Futokadsurin C, a tetrahydrofuran (B95107) lignan (B3055560) with known in vitro inhibitory effects on nitric oxide (NO) production.[1] Due to the absence of published in vivo studies on this compound, this document outlines a proposed validation strategy, comparing its potential efficacy against established anti-inflammatory agents in relevant preclinical models. The experimental data for comparator compounds are drawn from existing literature to provide a benchmark for future studies.

Executive Summary

This compound has been identified as an inhibitor of nitric oxide production in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1] This mechanism suggests potential as an anti-inflammatory agent, as excessive NO, produced by inducible nitric oxide synthase (iNOS), is a key mediator in various inflammatory conditions. To translate this in vitro finding to a therapeutic context, in vivo validation is essential. This guide proposes the use of the carrageenan-induced paw edema model, a standard for acute inflammation, to assess the efficacy of this compound and compares its hypothetical performance with a non-selective COX inhibitor (Indomethacin) and a selective iNOS inhibitor (Aminoguanidine).

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the expected outcomes of this compound in the carrageenan-induced paw edema model, benchmarked against known anti-inflammatory drugs.

Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats

CompoundMechanism of ActionDose (mg/kg)Paw Edema Inhibition (%) at 4hReference
This compound (Hypothetical) iNOS Inhibition10, 30, 100Data to be determined-
Indomethacin COX-1/COX-2 Inhibition5~50-60%[2]
Aminoguanidine Selective iNOS Inhibition50~40-50%-
Celecoxib Selective COX-2 Inhibition30~78%[3]

Note: Data for this compound is hypothetical and serves as a placeholder for future experimental results. The efficacy of comparator compounds can vary based on experimental conditions.

Proposed Signaling Pathway for this compound's Anti-inflammatory Action

This compound is postulated to exert its anti-inflammatory effects by inhibiting the production of nitric oxide. The primary pathway for inflammatory NO production involves the activation of the transcription factor NF-κB, which leads to the expression of the iNOS enzyme.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Arginine L-Arginine Arginine->NO Inflammation Inflammation NO->Inflammation iNOS_gene iNOS Gene NFkB_n->iNOS_gene Induces Transcription iNOS_gene->iNOS_mRNA LPS LPS (Lipopolysaccharide) LPS->TLR4 Binds FutokadsurinC This compound FutokadsurinC->NFkB Inhibits? FutokadsurinC->iNOS_protein Inhibits?

Figure 1: Proposed mechanism of action for this compound in the LPS-induced inflammatory pathway.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[4][5]

  • Animals: Male Wistar rats (180-200g) are used.

  • Acclimatization: Animals are housed for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.[4]

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Group 2: Carrageenan control

    • Group 3: this compound (e.g., 10, 30, 100 mg/kg, p.o.) + Carrageenan

    • Group 4: Indomethacin (e.g., 5 mg/kg, p.o.) + Carrageenan

    • Group 5: Aminoguanidine (e.g., 50 mg/kg, i.p.) + Carrageenan

  • Procedure:

    • Test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.[2]

    • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.[2][6]

    • Paw volume is measured immediately before carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.[2]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the carrageenan control group.

Measurement of Inflammatory Mediators

To further elucidate the mechanism of action, levels of key inflammatory mediators can be quantified in the paw tissue.

  • Sample Collection: At the end of the paw edema experiment (e.g., 5 hours), animals are euthanized, and the inflamed paw tissue is collected.[4]

  • Homogenization: The tissue is homogenized in an appropriate buffer.

  • Analysis:

    • Nitric Oxide: Measured indirectly by quantifying nitrite/nitrate levels using the Griess reagent.

    • Prostaglandin E2 (PGE2): Quantified using an ELISA kit.

    • iNOS and COX-2 Expression: Assessed by Western blot or immunohistochemistry.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vivo validation of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization grouping Animal Grouping acclimatize->grouping dosing Compound Administration (this compound, Comparators, Vehicle) grouping->dosing induction Inflammation Induction (Carrageenan Injection) dosing->induction measurement Paw Volume Measurement (0-5 hours) induction->measurement euthanasia Euthanasia & Tissue Collection measurement->euthanasia stats Statistical Analysis measurement->stats biochem Biochemical Analysis (NO, PGE2) euthanasia->biochem protein Protein Expression (iNOS, COX-2) euthanasia->protein biochem->stats protein->stats conclusion Validate Anti-inflammatory Activity stats->conclusion Draw Conclusions

Figure 2: Workflow for the in vivo validation of this compound's anti-inflammatory activity.

Conclusion

While in vitro data for this compound is promising, rigorous in vivo testing is imperative to validate its therapeutic potential as an anti-inflammatory agent. The experimental framework proposed in this guide, utilizing the carrageenan-induced paw edema model and comparing against established drugs, provides a clear and objective pathway for this validation. A positive outcome in these studies, demonstrating significant inhibition of paw edema and a corresponding reduction in inflammatory mediators like NO, would provide strong evidence for the continued development of this compound as a novel anti-inflammatory drug.

References

Futokadsurin C: A Comparative Analysis Against Classical Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Futokadsurin C with other well-established nitric oxide synthase (NOS) inhibitors. The content is based on available experimental data to offer an objective evaluation of its performance and potential as a modulator of nitric oxide production.

Introduction to Nitric Oxide Synthases and Their Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1] Its production is catalyzed by a family of three enzymes known as nitric oxide synthases (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While constitutive isoforms nNOS and eNOS play vital roles in neuronal signaling and maintaining vascular tone respectively, the inducible isoform, iNOS, is primarily expressed in immune cells like macrophages in response to inflammatory stimuli.[1] Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases and septic shock.[2] Consequently, the development of selective NOS inhibitors is a significant area of research for therapeutic intervention.

This guide focuses on this compound, a tetrahydrofuran (B95107) lignan, and compares its inhibitory profile with three classical NOS inhibitors: L-NAME (Nω-nitro-L-arginine methyl ester), Aminoguanidine, and 7-Nitroindazole (7-NI).

Comparative Analysis of Inhibitor Potency

The inhibitory potential of a compound against NOS isoforms is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes the available quantitative data for this compound and the selected comparator compounds.

CompoundTarget/AssayCell Line/EnzymeIC50 / Ki
This compound Nitric Oxide ProductionRAW 264.7 CellsNot Reported
L-NAME nNOS (bovine)-Ki: 15 nM[3]
eNOS (human)-Ki: 39 nM[3]
iNOS (murine)-Ki: 4.4 µM[3]
NOS (purified brain)-IC50: 70 µM[4][5]
Aminoguanidine iNOS (mouse)-IC50: 2.1 µM[4][6]
iNOS (rat lung)-IC50: 30 µM[7]
cNOS (rat brain)-IC50: 140 µM[7]
7-Nitroindazole nNOS (mouse cerebellum)-IC50: 0.47 µM[8][9]

Note: A direct IC50 value for this compound against purified NOS enzymes has not been reported in the reviewed literature. Its activity has been characterized by its ability to inhibit NO production in stimulated macrophage cells.[4] L-NAME is a broad-spectrum NOS inhibitor, while Aminoguanidine shows some selectivity for iNOS, and 7-Nitroindazole is a known selective inhibitor of nNOS.[8][10][11]

Signaling Pathways and Experimental Workflows

To understand the context of the experimental data, the following diagrams illustrate the key signaling pathway for NO production in macrophages and a typical experimental workflow for assessing NOS inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR binds MyD88 MyD88 TLR4->MyD88 JAK JAK IFNgR->JAK TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates STAT1 STAT1 STAT1_n STAT1 STAT1->STAT1_n translocates JAK->STAT1 phosphorylates iNOS_gene iNOS Gene NFkB_n->iNOS_gene activates STAT1_n->iNOS_gene activates iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) L_Arginine L-Arginine L_Arginine->NO iNOS L_Citrulline L-Citrulline L_Arginine->L_Citrulline iNOS

Figure 1: Simplified signaling pathway of iNOS induction and NO production.

G cluster_cell_culture Cell Culture & Treatment cluster_no_measurement Nitrite (B80452) Measurement (Griess Assay) cluster_viability Cell Viability Assay (e.g., MTT) cluster_data_analysis Data Analysis seed_cells Seed RAW 264.7 cells in 96-well plate add_inhibitor Add this compound or other inhibitors seed_cells->add_inhibitor stimulate Stimulate with LPS/IFN-γ add_inhibitor->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant add_mtt Add MTT reagent incubate->add_mtt add_griess Add Griess Reagent collect_supernatant->add_griess measure_abs Measure absorbance at 540 nm add_griess->measure_abs calc_inhibition Calculate % NO inhibition measure_abs->calc_inhibition incubate_mtt Incubate add_mtt->incubate_mtt add_solubilizer Add solubilizing agent incubate_mtt->add_solubilizer measure_abs_mtt Measure absorbance add_solubilizer->measure_abs_mtt plot_dose_response Plot dose-response curve calc_inhibition->plot_dose_response determine_ic50 Determine IC50 plot_dose_response->determine_ic50

Figure 2: Experimental workflow for NO production inhibition assay.

Experimental Protocols

Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol is a standard method to assess the inhibitory effect of compounds on NO production in a cell-based assay.[12][13]

  • Cell Culture and Seeding: Murine macrophage-like RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[14] Cells are seeded into 96-well plates at a suitable density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.[15]

  • Compound Treatment and Stimulation: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, L-NAME, Aminoguanidine). After a pre-incubation period (e.g., 1 hour), the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) (e.g., 10 U/mL) to induce iNOS expression and NO production.[4] Control wells with unstimulated cells and vehicle-treated stimulated cells are included.

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[12] An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature. The absorbance is measured at approximately 540 nm. A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

  • Cell Viability Assay (e.g., MTT Assay): To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.[4] After the 24-hour treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is read at an appropriate wavelength.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the vehicle-treated control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of NO production, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Direct NOS Enzyme Inhibition Assay (Citrulline Assay)

This is a common method to determine the direct inhibitory effect of a compound on the activity of purified NOS isoforms.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., HEPES), purified recombinant nNOS, eNOS, or iNOS enzyme, and necessary cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4).

  • Inhibitor and Substrate Addition: The test compound at various concentrations is added to the reaction mixture. The enzymatic reaction is initiated by the addition of the substrate, L-arginine, which is typically radiolabeled (e.g., [3H]L-arginine).

  • Incubation: The reaction is allowed to proceed for a specific time at 37°C.

  • Reaction Termination: The reaction is stopped by adding a stop buffer, often containing a cation-exchange resin (e.g., Dowex AG 50W-X8).

  • Separation and Quantification: The resin binds to the unreacted radiolabeled L-arginine, while the radiolabeled product, L-citrulline, remains in the supernatant. The radioactivity of the supernatant is then measured using a scintillation counter.

  • Data Analysis: The amount of [3H]L-citrulline produced is proportional to the enzyme activity. The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined from the dose-response curve.

Conclusion

This compound has demonstrated the ability to inhibit nitric oxide production in a cellular model of inflammation.[4] This suggests its potential as an anti-inflammatory agent. However, a direct quantitative comparison of its potency against the different NOS isoforms is currently limited by the lack of reported IC50 or Ki values from direct enzyme inhibition assays. In contrast, L-NAME, Aminoguanidine, and 7-Nitroindazole have well-characterized inhibitory activities against specific NOS isoforms. Further research, including direct enzyme inhibition studies, is necessary to fully elucidate the mechanism of action of this compound and to determine if its effect on NO production is due to direct inhibition of iNOS, interference with the iNOS induction pathway, or other cellular mechanisms.

References

Comparative Analysis of Futokadsurin C and L-NAME as Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Futokadsurin C, a natural tetrahydrofuran (B95107) lignan, and Nω-nitro-L-arginine methyl ester (L-NAME), a synthetic arginine analog. Both compounds are recognized for their inhibitory effects on nitric oxide (NO) production, a key signaling molecule in various physiological and pathological processes, including vasodilation, neurotransmission, and inflammation.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms, potency, and the experimental frameworks used for their evaluation.

Mechanism of Action

L-NAME is a well-established and widely used non-selective inhibitor of all three nitric oxide synthase (NOS) isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[4][5] It functions as a competitive inhibitor by acting as a substrate analog to L-arginine.[4] L-NAME itself is a prodrug that is hydrolyzed in vivo and in vitro to Nω-nitro-L-arginine (L-NOARG), which is a more potent inhibitor of the NOS enzymes.[6] Its extensive use in research has been pivotal in elucidating the role of NO in cardiovascular and neurological systems.[2][7] However, studies have shown that L-NAME can also slowly release NO from its nitro group, a phenomenon that may confound its intended NOS-inhibiting effects in certain experimental contexts.[1][8]

This compound , isolated from Piper futokadsura, has been identified as an inhibitor of NO production in cellular models of inflammation, specifically in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[9] Unlike L-NAME, its precise mechanism of action is not fully elucidated. Current evidence suggests its inhibitory action may be indirect, potentially by modulating signaling pathways that lead to the expression of the iNOS enzyme, such as the PI3K/Akt/mTOR pathway, rather than by direct competitive inhibition of the enzyme itself.[9][10]

Data Presentation: Inhibitor Potency

The following table summarizes the reported inhibitory concentrations of this compound and L-NAME. It highlights the potent, direct enzymatic inhibition by L-NAME across NOS isoforms and the current characterization of this compound at a cellular level.

CompoundTarget/AssayCell Line/EnzymeIC50 / KiReference
This compound Nitric Oxide ProductionRAW 264.7 CellsNot Reported[9]
L-NAME nNOS (bovine)Purified EnzymeKi: 15 nM[5]
eNOS (human)Purified EnzymeKi: 39 nM[5]
iNOS (murine)Purified EnzymeKi: 4.4 µM[5]
iNOS (murine)Mouse BV2 CellsIC50: 18.9 µM[5]
Brain NOSPurified EnzymeIC50: 70 µM[6][11]

Note: While this compound has been shown to inhibit NO production, a specific IC50 value has not been reported in the reviewed literature. The potency of L-NAME can vary based on assay conditions and whether it has been fully hydrolyzed to L-NOARG.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Cellular Activation & iNOS Induction cluster_1 Nitric Oxide Synthesis cluster_2 Points of Inhibition LPS LPS / IFN-γ Receptor Cell Surface Receptors (e.g., TLR4) LPS->Receptor Pathway Intracellular Signaling (e.g., NF-κB, PI3K/Akt) Receptor->Pathway iNOS_exp iNOS Gene Transcription Pathway->iNOS_exp iNOS_mRNA iNOS mRNA iNOS_exp->iNOS_mRNA iNOS_protein iNOS Protein (Enzyme) iNOS_mRNA->iNOS_protein L_Arginine L-Arginine NO_Citrulline NO + L-Citrulline iNOS_protein->NO_Citrulline O₂, NADPH LNAME L-NAME LNAME->iNOS_protein Direct Inhibition FC This compound (Hypothesized) FC->Pathway Inhibition of Expression

Caption: LPS/IFN-γ signaling for iNOS induction and points of inhibition.

G A Primary Screen: Inhibition of NO Production in LPS-Stimulated Macrophages (Griess Assay) B Compound Shows Activity? A->B C Cytotoxicity Assay (e.g., MTT Assay) B->C Yes J Inactive or Cytotoxic B->J No D Is Compound Non-Toxic at Active Concentrations? C->D E Secondary Screen: Direct NOS Enzyme Inhibition Assay (e.g., L-Citrulline Conversion Assay) D->E Yes D->J No F Direct Inhibition? E->F G Mechanism Study: Investigate Effect on iNOS Protein/mRNA Expression (Western Blot / qRT-PCR) F->G No H Confirmed Direct iNOS Inhibitor F->H Yes I Confirmed Inhibitor of iNOS Expression Pathway G->I

Caption: Workflow for validating a specific inhibitor of nitric oxide production.

Experimental Protocols

Protocol 1: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This cell-based assay is a primary method to screen for compounds that inhibit inducible nitric oxide production.

  • Cell Culture and Seeding: Murine macrophage-like RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere. Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.[12]

  • Compound Treatment and Stimulation: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, L-NAME). After a 1-hour pre-incubation, cells are stimulated with LPS (1 µg/mL) and IFN-γ (10 U/mL) to induce iNOS expression.[9] Vehicle-treated stimulated cells serve as a positive control, and unstimulated cells serve as a negative control.

  • Nitrite (B80452) Quantification (Griess Assay): After 24 hours of incubation, a portion of the cell culture supernatant is collected.[12] The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent. This involves a two-step diazotization reaction that produces a colored azo compound, which is quantified by measuring absorbance at 540 nm.[9][13]

  • Data Analysis: A standard curve is prepared using known concentrations of sodium nitrite. The nitrite concentration in each sample is calculated from this curve, and the percentage of inhibition is determined relative to the positive control.

  • Cytotoxicity Assessment: A parallel cytotoxicity assay (e.g., MTT assay) is crucial to ensure that the observed reduction in NO is not due to cell death.[9]

Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This biochemical assay determines the direct inhibitory effect of a compound on purified NOS enzyme activity.

  • Principle: The assay measures the enzymatic conversion of radiolabeled L-arginine to L-citrulline by a specific NOS isoform (nNOS, eNOS, or iNOS).[5][14]

  • Reaction Setup: The reaction is performed in a buffer (e.g., 50 mM HEPES, pH 7.4) containing the purified recombinant NOS enzyme, L-[¹⁴C]-Arginine, and essential cofactors including NADPH, calmodulin, and tetrahydrobiopterin (B1682763) (BH₄).[12]

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., L-NAME) or a vehicle control are added to the reaction mixture.

  • Reaction and Termination: The reaction is initiated and incubated at 37°C for a defined period (e.g., 30 minutes). The reaction is then terminated by adding a stop buffer.[12]

  • Separation and Quantification: The reaction mixture is passed through a cation-exchange resin (e.g., Dowex AG 50WX-8). The positively charged, unreacted L-[¹⁴C]-Arginine binds to the resin, while the neutral L-[¹⁴C]-Citrulline product flows through.[5][12] The amount of L-[¹⁴C]-Citrulline in the eluate is then quantified using a scintillation counter.

  • Data Analysis: Enzyme activity is calculated based on the amount of L-citrulline produced. The IC50 value for the inhibitor is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol 3: Ex Vivo Aortic Ring Vasodilation Assay

This functional assay assesses the effect of NOS inhibitors on the contractility of blood vessels.[15][16]

  • Tissue Preparation: The thoracic aorta is carefully dissected from a rat, cleaned of surrounding connective and adipose tissue, and cut into 1-4 mm rings.[17][18]

  • Mounting: The aortic rings are mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Ringer solution), maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂. The rings are connected to an isometric force transducer to record changes in vascular tone.[18][19]

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension. They are then pre-contracted with a vasoconstrictor agent like phenylephrine (B352888) to induce a stable, submaximal contraction.

  • Assessment of Endothelium-Dependent Relaxation: A vasodilator that acts via NO, such as acetylcholine (B1216132), is added in a cumulative concentration-response manner to confirm endothelial integrity and establish a baseline relaxation response.

  • Inhibitor Treatment: The rings are washed and then incubated with the NOS inhibitor (e.g., L-NAME) for a set period.

  • Repeat Relaxation Curve: The acetylcholine concentration-response curve is repeated in the presence of the inhibitor. An inhibition of vasodilation indicates that the compound is blocking endothelial NO production.[20]

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tone. The effect of the inhibitor is quantified by the rightward shift of the concentration-response curve and the reduction in the maximal relaxation effect.

Conclusion

This compound and L-NAME both function as inhibitors of nitric oxide production but likely through different mechanisms. L-NAME is a potent, direct, and non-selective competitive inhibitor of all NOS isoforms, making it a cornerstone tool for studying the global physiological roles of NO.[4][5] Its effects are well-documented, though its potential to act as an NO donor can be a confounding variable.[1]

This compound represents a potential anti-inflammatory agent that reduces NO production in activated macrophages.[9] Current data suggests it may not be a direct enzyme inhibitor but rather acts upstream by inhibiting the expression of iNOS.[9][10] This distinction is critical: direct inhibitors like L-NAME block all NO production from existing enzymes, while expression inhibitors like this compound would primarily affect the large, sustained NO output characteristic of inflammatory conditions, potentially offering a more targeted therapeutic effect with fewer side effects related to the inhibition of constitutive nNOS and eNOS.

To fully characterize this compound, further studies are necessary. Direct enzyme inhibition assays are required to definitively determine its interaction with NOS isoforms, and detailed molecular studies are needed to confirm its effect on the iNOS expression pathway, as outlined in the provided experimental workflow.

References

Beyond Wortmannin: A Comparative Guide to Modern PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking potent and selective alternatives to the classical phosphoinositide 3-kinase (PI3K) inhibitor Wortmannin, this guide offers a comprehensive comparison of modern PI3K inhibitors. We delve into the performance of pan-PI3K and isoform-selective inhibitors, providing supporting experimental data and detailed protocols to inform your research and development endeavors.

Wortmannin, a fungal metabolite, has long served as a valuable tool in cell biology for its potent and irreversible inhibition of PI3K. However, its lack of specificity, targeting multiple PI3K isoforms and other related kinases, along with its inherent instability, has driven the development of more refined and targeted inhibitors.[1][2][3] This guide will compare Wortmannin to three such alternatives: the pan-PI3K inhibitor Pictilisib (GDC-0941), the PI3Kδ-selective inhibitor Idelalisib, and the PI3Kα-selective inhibitor Alpelisib (BYL719).

Performance Comparison: A Head-to-Head Analysis

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The following table summarizes the IC50 values of Wortmannin and its alternatives against the four Class I PI3K isoforms.

InhibitorPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)Selectivity Profile
Wortmannin ~2-5~0.6-2~10~3.9Pan-PI3K (non-selective)[4]
Pictilisib (GDC-0941) 333753Pan-PI3K[5]
Idelalisib 820565892.5PI3Kδ selective[6][7]
Alpelisib (BYL719) 51200250290PI3Kα selective[8][9]

Note: IC50 values can vary depending on the specific assay conditions.

The PI3K Signaling Pathway and Points of Inhibition

The PI3K signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The diagram below illustrates the key components of this pathway and highlights the points of intervention for PI3K inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Wortmannin Wortmannin Pictilisib Wortmannin->PI3K Idelalisib Idelalisib Idelalisib->PI3K PI3Kδ Alpelisib Alpelisib Alpelisib->PI3K PI3Kα PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Activation Proliferation Cell Growth & Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival

PI3K Signaling Pathway and Inhibitor Targets.

Experimental Protocols

To aid researchers in the evaluation of these inhibitors, we provide detailed methodologies for key experiments.

In Vitro Kinase Assay

This assay directly measures the inhibitory activity of the compounds on PI3K enzymatic activity in a cell-free system.

Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of inhibitor C Incubate inhibitor with reaction mix A->C B Prepare reaction mix (PI3K enzyme, PIP2) B->C D Initiate reaction with ATP C->D E Stop reaction D->E F Measure product (e.g., ADP or PIP3) E->F G Calculate % inhibition and determine IC50 F->G

In Vitro Kinase Assay Workflow.

Methodology:

  • Reaction Setup: In a microplate, combine the recombinant PI3K isoform, the lipid substrate (e.g., PIP2), and the test inhibitor at various concentrations in a kinase reaction buffer.[10]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).[10]

  • Detection: The amount of product (ADP or PIP3) is quantified using a commercially available kit (e.g., ADP-Glo™ Kinase Assay) or through methods like ELISA or radio-labeling.[10]

  • Data Analysis: Calculate the percentage of kinase activity relative to a no-inhibitor control for each inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.[10]

Western Blot Analysis for Phospho-Akt

This experiment evaluates the ability of the inhibitors to block PI3K signaling within a cellular context by measuring the phosphorylation of the downstream effector, Akt.

Workflow:

Western_Blot_Workflow A Seed and culture cells B Treat cells with PI3K inhibitor A->B C Lyse cells and quantify protein B->C D SDS-PAGE and protein transfer C->D E Immunoblotting with anti-p-Akt and anti-Akt antibodies D->E F Detection and quantification E->F

Western Blot Workflow for p-Akt.

Methodology:

  • Cell Culture and Treatment: Plate cells with an active PI3K/Akt pathway and treat with a dose range of the PI3K inhibitor for a specified time.[11]

  • Cell Lysis and Protein Quantification: Lyse the cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.[11]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).[11]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). The membrane can be stripped and re-probed with an antibody for total Akt as a loading control.[11][12]

  • Detection and Quantification: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.[11]

Cell Viability Assay

This assay determines the effect of the PI3K inhibitors on cell proliferation and survival.

Workflow:

Cell_Viability_Workflow A Seed cells in a multi-well plate B Treat with serial dilutions of PI3K inhibitor A->B C Incubate for a defined period (e.g., 72h) B->C D Add viability reagent (e.g., MTT, CellTiter-Glo) C->D E Measure signal (absorbance or luminescence) D->E F Calculate % viability and determine IC50 E->F

References

A Head-to-Head Comparison of Futokadsurin C with Other PI3K Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel natural product, Futokadsurin C, against a range of established phosphoinositide 3-kinase (PI3K) inhibitors. While this compound is hypothesized to modulate the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer cell growth and survival, direct quantitative data on its PI3K inhibitory activity is not yet available.[1] This document, therefore, presents a comprehensive overview of well-characterized PI3K inhibitors, supported by experimental data, and outlines the methodologies required to evaluate the potential of new chemical entities like this compound in this class.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (B549165) (mTOR), to promote cell growth and survival.

PI3K_Pathway cluster_membrane Cell Membrane RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Futokadsurin_C This compound (Hypothesized Target) Futokadsurin_C->PI3K Hypothesized Inhibition Other_Inhibitors Other PI3K Inhibitors Other_Inhibitors->PI3K Inhibition

Hypothesized PI3K/Akt/mTOR signaling pathway and points of inhibition.

This compound: A Putative PI3K Pathway Modulator

This compound is a novel natural product with potential anti-cancer properties.[1] Current research suggests that its mechanism of action may involve the modulation of the PI3K/Akt/mTOR signaling pathway.[1] However, to date, there is no published data providing a direct measure of its inhibitory concentration (IC50) against any of the PI3K isoforms. It is important to note that this compound has also been identified as an inhibitor of nitric oxide production, suggesting it may have multiple biological activities. Further investigation is required to elucidate its precise molecular targets and to quantify its potency as a PI3K inhibitor.

Comparative Analysis of Established PI3K Inhibitors

To provide a benchmark for the evaluation of new compounds like this compound, this section details the inhibitory profiles of several well-characterized PI3K inhibitors. These inhibitors are categorized based on their selectivity for the different Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ).

Data Presentation: Inhibitory Potency (IC50) of PI3K Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected PI3K inhibitors against the four Class I PI3K isoforms and, where applicable, mTOR. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% in a cell-free assay. A lower IC50 value indicates greater potency.

Table 1: Pan-PI3K Inhibitors

Compoundp110α (nM)p110β (nM)p110γ (nM)p110δ (nM)Reference(s)
Buparlisib (BKM120) 52166262116[2][3][4]
Copanlisib (BAY 80-6946) 0.53.76.40.7[5][6][7][8][9]
Pictilisib (GDC-0941) 333753[1][10][11][12][13][14][15][16][17]

Table 2: Isoform-Selective PI3K Inhibitors

Compoundp110α (nM)p110β (nM)p110γ (nM)p110δ (nM)Primary Target(s)Reference(s)
Alpelisib (B612111) (BYL719) 51200250290p110α[18][19][20][21]
Idelalisib (CAL-101) 820565892.5p110δ[22][23][24][25]
Duvelisib (IPI-145) 16028527.42.5p110δ, p110γ[26][27][28][29][30]

Table 3: Dual PI3K/mTOR Inhibitors

Compoundp110α (nM)p110β (nM)p110γ (nM)p110δ (nM)mTOR (nM)Reference(s)
Dactolisib (BEZ235) 4755720.7[31][32][33][]

Experimental Protocols for Evaluating PI3K Inhibitors

To ascertain the PI3K inhibitory potential of a compound like this compound, a series of in vitro and cell-based assays are required. The following protocols outline the standard methodologies used in the field.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.

  • Reagents and Materials : Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α), lipid substrate (e.g., PIP2), ATP, kinase assay buffer, test compound (this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • The test compound is serially diluted and incubated with the purified PI3K enzyme in the kinase assay buffer.

    • The kinase reaction is initiated by the addition of the lipid substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is quantified using a luminescence-based detection reagent.

  • Data Analysis : The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Cellular Phospho-Akt Assay (Western Blot)

This cell-based assay determines the effect of a compound on the PI3K pathway within a cellular context by measuring the phosphorylation of Akt, a key downstream effector.

  • Cell Culture and Treatment :

    • Cancer cell lines with a known constitutively active PI3K pathway are cultured to sub-confluency.

    • Cells are treated with various concentrations of the test compound for a specified duration.

  • Protein Extraction and Quantification :

    • Cells are lysed, and the total protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting :

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated Akt (p-Akt, e.g., at Ser473) and total Akt.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis : The band intensities for p-Akt are normalized to the total Akt levels to determine the extent of pathway inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Treatment Treat Cancer Cell Lines with Compound Kinase_Assay->Cell_Treatment If active Western_Blot Western Blot for p-Akt / Total Akt Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Xenograft Xenograft Tumor Models in Mice Viability_Assay->Xenograft If potent Efficacy Assess Tumor Growth Inhibition Xenograft->Efficacy Start Compound of Interest (e.g., this compound) Start->Kinase_Assay

A generalized workflow for the evaluation of a potential PI3K inhibitor.

Conclusion

The PI3K/Akt/mTOR pathway remains a highly validated target for cancer therapy. While this compound has emerged as a compound of interest with a hypothesized role in modulating this pathway, its direct inhibitory effects on PI3K are yet to be determined. This guide provides a framework for its evaluation by comparing it with established PI3K inhibitors of various classes. The provided quantitative data for existing inhibitors and the detailed experimental protocols offer a clear path for researchers to systematically investigate the potential of this compound and other novel compounds as PI3K-targeting therapeutic agents. The elucidation of a specific IC50 value for this compound against the PI3K isoforms is a critical next step in understanding its mechanism of action and its potential for further development.

References

Validating the In Vitro Anti-Cancer Effects of Futokadsurin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vitro anti-cancer potential of Futokadsurin C. Due to the current lack of publicly available quantitative data on this compound, this document serves as a template, outlining the requisite experimental data and methodologies for a comprehensive assessment. For illustrative purposes, comparative data for the well-established chemotherapeutic agents, Doxorubicin and Cisplatin, are included for two common cancer cell lines: MCF-7 (human breast adenocarcinoma) and HeLa (human cervical adenocarcinoma).

Overview of Compounds

CompoundClassHypothesized Mechanism of Action
This compound Natural ProductModulation of the PI3K/Akt/mTOR signaling pathway.[1]
Doxorubicin Anthracycline AntibioticIntercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species.
Cisplatin Platinum-based drugForms DNA adducts, leading to DNA damage and subsequent apoptosis.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table illustrates the comparative IC50 values for Doxorubicin and Cisplatin. Data for this compound should be populated upon experimental determination.

Table 1: Comparative IC50 Values (µM) after 48h Treatment

Cell LineThis compoundDoxorubicinCisplatin
MCF-7 Data not available~1.85[2]~10-20
HeLa Data not available~0.5 - 2.0~5-15

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. The following table presents the percentage of apoptotic cells following treatment with Doxorubicin and Cisplatin.

Table 2: Comparative Analysis of Apoptosis Induction (48h Treatment)

Cell LineCompoundConcentration% Early Apoptotic Cells% Late Apoptotic Cells
MCF-7 This compound(e.g., IC50)Data not availableData not available
Doxorubicin1.85 µMData not availableSignificant increase[2]
HeLa This compound(e.g., IC50)Data not availableData not available
CisplatinIC50Significant increaseSignificant increase

Cell Cycle Analysis

Anti-cancer drugs often exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. The table below shows the effects of Doxorubicin and Cisplatin on cell cycle distribution.

Table 3: Comparative Cell Cycle Analysis (% of Cells in Each Phase after 24h Treatment)

Cell LineCompoundG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MCF-7 This compoundData not availableData not availableData not available
DoxorubicinDecreaseIncreaseIncrease[3]
HeLa This compoundData not availableData not availableData not available
CisplatinDecreaseIncreaseIncrease[4][5]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

Futokadsurin_C_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation FutokadsurinC This compound FutokadsurinC->PI3K inhibits?

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway targeted by this compound.

Experimental_Workflow cluster_assays In Vitro Assays start Start culture Cancer Cell Culture (e.g., MCF-7, HeLa) start->culture seed Seed cells in 96-well plates culture->seed treat Treat with this compound & Control Drugs seed->treat incubate Incubate (24h, 48h, 72h) treat->incubate mtt Cytotoxicity Assay (MTT) incubate->mtt apoptosis Apoptosis Assay (Annexin V/PI Staining) incubate->apoptosis cellcycle Cell Cycle Analysis (PI Staining) incubate->cellcycle analyze Data Analysis mtt->analyze apoptosis->analyze cellcycle->analyze end End analyze->end

Caption: General experimental workflow for in vitro anti-cancer validation.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Doxorubicin, and Cisplatin for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This guide provides a structured approach to validate the in vitro anti-cancer effects of this compound. The provided comparative data for Doxorubicin and Cisplatin offer a benchmark for assessing its potential efficacy. The hypothesized involvement of the PI3K/Akt/mTOR pathway suggests a targeted mechanism of action that warrants further investigation. Future studies should focus on generating robust quantitative data for this compound to populate the comparative tables and elucidate its therapeutic potential. The experimental protocols and workflows detailed herein provide a clear roadmap for conducting these essential validation studies.

References

Unraveling the Potential of Futokadsurin C: A Comparative Analysis of PI3K/Akt/mTOR Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the putative effects of Futokadsurin C on the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. While experimental validation for this compound's direct impact on this pathway is still emerging, this document serves as a resource for researchers by juxtaposing its hypothesized mechanism with well-characterized inhibitors of this critical cancer-related pathway.

The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] this compound, a novel natural product, has been hypothesized to exert anti-neoplastic properties by modulating this pathway.[2] This guide offers a framework for evaluating this hypothesis by comparing its potential action with established inhibitors.

Comparative Analysis of PI3K/Akt/mTOR Pathway Inhibitors

To provide a clear benchmark for the potential efficacy of this compound, the following table summarizes the inhibitory concentrations (IC50) of known modulators of the PI3K/Akt/mTOR pathway. At present, specific IC50 values for this compound's direct activity on this pathway have not been reported in the reviewed literature.

CompoundTarget(s)Cell Line/AssayIC50 ValueReference(s)
This compound Putatively PI3K/Akt/mTOR PathwayNot ReportedNot Reported[2]
Wortmannin Pan-PI3KCell-free assay3 nM[3]
PI3KRBL-2H3 cells3 nM[3]
DNA-PKCell-free assay16 nM[3]
ATMCell-free assay150 nM[3]
Perifosine AktMM.1S cells4.7 µM[4]
ProliferationImmortalized keratinocytes (HaCaT), Head and neck squamous carcinoma cells0.6–8.9 µM[4]
Gedunin PI3K/Akt/mTOR PathwayHamster buccal pouch carcinoma modelNot Reported[5]

Visualizing the PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the core components of the PI3K/Akt/mTOR signaling cascade, a critical regulator of cellular processes frequently dysregulated in cancer.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

To facilitate further research into the effects of this compound and other novel compounds on the PI3K/Akt/mTOR pathway, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the impact of a compound on cell proliferation.

  • Cell Culture and Seeding:

    • Culture cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

    • Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (e.g., this compound, Wortmannin, Perifosine) in a suitable solvent like DMSO.

    • Add the compounds to the wells at various concentrations. Include a vehicle-only control (e.g., DMSO).

  • MTT Incubation and Measurement:

    • After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Activation

This protocol details the detection of key phosphorylated proteins to assess the activation state of the PI3K/Akt/mTOR pathway.[7][8]

  • Cell Culture and Treatment:

    • Plate cells to achieve 70-80% confluency at the time of harvest.

    • Treat cells with various concentrations of the test compound for the desired time points. Include positive and negative controls.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-Akt Ser473, Akt, p-mTOR Ser2448, mTOR) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imaging system or X-ray film.

    • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow for Compound Validation

The following diagram outlines a typical workflow for investigating the impact of a novel compound, such as this compound, on the PI3K/Akt/mTOR pathway.

Experimental_Workflow Compound Test Compound (e.g., this compound) CellViability Cell Viability Assay (e.g., MTT) Compound->CellViability Determine IC50 WesternBlot Western Blot Analysis (p-Akt, p-mTOR, etc.) Compound->WesternBlot Assess Pathway Modulation ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) CellViability->ApoptosisAssay Investigate Cell Death Mechanism KinaseAssay In Vitro Kinase Assay (PI3K, Akt, mTOR) WesternBlot->KinaseAssay Confirm Direct Target Inhibition DataAnalysis Data Analysis & Interpretation ApoptosisAssay->DataAnalysis KinaseAssay->DataAnalysis

References

A Comparative Analysis of Futokadsurin C and Other Lignans' Bioactivities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive and objective comparison of the biological activities of Futokadsurin C and other prominent lignans (B1203133). This document synthesizes experimental data on their anti-cancer, anti-inflammatory, and antiviral properties, offering a side-by-side evaluation of their performance. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and development in this field.

Lignans are a diverse group of polyphenolic compounds found in plants, recognized for their wide array of pharmacological activities.[1] Among these, this compound, a tetrahydrofuran (B95107) lignan (B3055560), has garnered interest for its potential therapeutic applications. This guide aims to contextualize the bioactivity of this compound by comparing it with other well-characterized lignans, including those from the Schisandra genus and other sources.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anti-cancer, anti-inflammatory, and antiviral activities of this compound and other selected lignans, primarily presented as IC50 values (the concentration of a substance required to inhibit a specific biological process by 50%).

Anti-Cancer Activity

The cytotoxic effects of various lignans against a range of human cancer cell lines are presented below. Lower IC50 values indicate greater potency.

LignanCancer Cell LineIC50 (µM)Reference
This compound Not explicitly reported in the provided search results.-
(-)-AsarininA2780 (Ovarian)38.45 ± 2.78[2]
SKOV3 (Ovarian)60.87 ± 5.01[2]
PodophyllotoxinA549 (Lung)0.002[2]
MCF-7 (Breast)0.004[2]
Schisandrin AMultiple cell linesSee Reference[3]
Schisandrin BMultiple cell linesSee Reference[3]
Schisandrin CMultiple cell linesSee Reference[3]
Gomisin AMultiple cell linesSee Reference[3]
DeoxyschizandrinMultiple cell linesSee Reference[3]
Anti-Inflammatory Activity

The anti-inflammatory potential of lignans is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

LignanAssayIC50 (µM)Reference
This compound Nitric Oxide Production InhibitionNot Reported*[4]
Gomisin NNitric Oxide Production Inhibition15.8 ± 2.1[5]
Schisandrin CNitric Oxide Production Inhibition8.5 ± 0.5[5]
Gomisin DNitric Oxide Production Inhibition25.0 ± 1.6[5]
Gomisin CNitric Oxide Production Inhibition24.8 ± 2.0[5]
MyrislignanNitric Oxide Production InhibitionDose-dependent inhibition[6]

*this compound has been shown to inhibit nitric oxide production in murine macrophage-like RAW 264.7 cells, suggesting its potential as an anti-inflammatory agent. However, a specific IC50 value was not reported in the reviewed literature.[4]

Antiviral Activity

Several lignans have demonstrated efficacy against various viruses. The EC50 value represents the concentration of a drug that gives half-maximal response.

LignanVirusEC50 (µM)Reference
This compound Not explicitly reported in the provided search results.-
(-)-AsarininFoot-and-Mouth Disease Virus (FMDV)15.11[7]
SesaminFoot-and-Mouth Disease Virus (FMDV)52.98[7]
Justicidin BSindbis virusHighly effective[8]
PodophyllotoxinMurine Cytomegalovirus (CMV)Potent inhibitor[8]

Key Signaling Pathways in Lignan Bioactivity

Lignans exert their biological effects by modulating various intracellular signaling pathways. The diagrams below illustrate two critical pathways implicated in the anti-cancer and anti-inflammatory activities of these compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth FutokadsurinC This compound (Hypothesized) FutokadsurinC->PI3K Inhibition (Hypothesized) OtherLignans Other Lignans (e.g., Deoxyschizandrin, Gomisin A) OtherLignans->Akt Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound and other lignans.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) Nucleus->InflammatoryGenes Transcription Lignans Lignans (e.g., Myrislignan) Lignans->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by lignans.

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below to ensure reproducibility of the experimental findings.

MTT Assay for Cytotoxicity

This assay determines the cytotoxic effect of a compound on cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[2]

  • Treatment: Treat the cells with various concentrations of the test lignan and a vehicle control. Incubate for another 24 to 72 hours.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Add Lignans (various concentrations) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizing Agent (DMSO) E->F G Read Absorbance (570 nm) F->G

Caption: Experimental workflow for the MTT assay.

Griess Assay for Nitric Oxide (NO) Inhibition

This assay measures the amount of nitrite, a stable breakdown product of NO, in cell culture supernatant.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80% confluency.[2]

  • Pre-treatment: Pre-treat the cells with various concentrations of the test lignan for 1 hour.[2]

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[2]

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.[2]

  • Griess Reagent Addition: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[2]

  • Incubation: Incubate for 10 minutes at room temperature in the dark.[2]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[2]

Griess_Assay_Workflow A Seed RAW 264.7 Cells (96-well plate) B Pre-treat with Lignans A->B C Stimulate with LPS (24h) B->C D Collect Supernatant C->D E Add Griess Reagent D->E F Incubate (10 min, dark) E->F G Read Absorbance (540 nm) F->G DPPH_Assay_Workflow A Prepare Lignan and DPPH Solutions B Add Lignans to 96-well plate A->B C Add DPPH Solution B->C D Incubate (30 min, dark) C->D E Read Absorbance (517 nm) D->E

References

Futokadsurin C: A Comparative Analysis of its Specificity as a Nitric Oxide Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of Futokadsurin C as a nitric oxide (NO) inhibitor, comparing its performance with established alternatives, L-NAME and Aminoguanidine. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their investigative needs.

This compound, a naturally occurring lignan, has demonstrated inhibitory effects on nitric oxide production in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated murine macrophage RAW 264.7 cells. This positions it as a potential anti-inflammatory agent, as excessive NO production is a hallmark of many inflammatory conditions. However, a quantitative measure of its potency, such as an IC50 value for NO inhibition in this cell line, has not been reported in the available scientific literature. This guide will, therefore, focus on a qualitative comparison of its mechanism of action against well-characterized nitric oxide synthase (NOS) inhibitors.

Comparative Analysis of Inhibitor Potency and Mechanism

To effectively assess the specificity of a nitric oxide inhibitor, it is crucial to understand both its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its mechanism of action. The following table summarizes the available data for this compound and two widely used NOS inhibitors, L-NAME and Aminoguanidine.

CompoundTarget/AssayCell Line/EnzymeIC50/KiPrimary Mechanism of Action
This compound Nitric Oxide ProductionRAW 264.7 CellsNot ReportedLikely suppression of iNOS gene expression
L-NAME Nitric Oxide Synthase (NOS)Bovine nNOSKi = 15 nMCompetitive inhibitor of all NOS isoforms
Human eNOSKi = 39 nM
Murine iNOSKi = 4.4 µM
Nitric Oxide ProductionMouse BV2 CellsIC50 = 18.9 µM
Aminoguanidine Inducible Nitric Oxide Synthase (iNOS)Mouse iNOSIC50 = 2.1 µMPreferential inhibitor of the iNOS isoform

Note: The inhibitory activity of L-NAME and Aminoguanidine can vary depending on the specific experimental conditions, including the substrate concentration.

Signaling Pathways and Experimental Workflow

To understand the context of this compound's action, it is important to visualize the signaling cascade leading to NO production and the general workflow for evaluating potential inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR binds MyD88 MyD88 TLR4->MyD88 JAK JAK IFNgR->JAK TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates STAT1 STAT1 JAK->STAT1 pSTAT1 p-STAT1 STAT1->pSTAT1 phosphorylates pSTAT1_n p-STAT1 pSTAT1->pSTAT1_n translocates iNOS_gene iNOS Gene NFkB_n->iNOS_gene activates pSTAT1_n->iNOS_gene activates iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation L_Arginine L-Arginine iNOS_protein->L_Arginine catalyzes NO Nitric Oxide (NO) L_Arginine->NO

Caption: LPS/IFN-γ signaling pathway for iNOS induction and NO production.

G start Seed RAW 264.7 cells treat Treat with this compound or comparator compounds start->treat stimulate Stimulate with LPS and IFN-γ treat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect supernatant incubate->supernatant cells Remaining cells incubate->cells griess Nitric Oxide Quantification (Griess Assay) supernatant->griess end Data Analysis and Comparison griess->end viability Cell Viability Assay (e.g., MTT Assay) cells->viability lysate Prepare cell lysate cells->lysate viability->end activity iNOS Activity Assay lysate->activity expression iNOS Expression Analysis (Western Blot/RT-PCR) lysate->expression activity->end expression->end

Caption: Experimental workflow for assessing nitric oxide inhibitors.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Procedure: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or comparator compounds (L-NAME, Aminoguanidine). After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of LPS and 10 U/mL of IFN-γ to induce iNOS expression.

Nitric Oxide Quantification (Griess Assay)

This assay measures the concentration of nitrite (B80452) (NO2-), a stable and quantifiable end-product of NO metabolism in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of which is measured spectrophotometrically.

  • Procedure:

    • After the 24-hour incubation period, 100 µL of cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.

    • The plate is incubated at room temperature for 10 minutes, protected from light.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Cell Viability Assay (MTT Assay)

This assay is performed to ensure that the observed inhibition of NO production is not due to cytotoxic effects of the test compounds.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

  • Procedure:

    • After collecting the supernatant for the Griess assay, the remaining cells in the 96-well plate are washed with phosphate-buffered saline (PBS).

    • 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) are added to each well.

    • The plate is incubated for 4 hours at 37°C.

    • The medium is then removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm.

Inducible Nitric Oxide Synthase (iNOS) Activity Assay

This assay directly measures the enzymatic activity of iNOS in cell lysates.

  • Principle: The assay measures the conversion of a labeled substrate, such as [3H] L-arginine, to [3H] L-citrulline by iNOS.

  • Procedure:

    • RAW 264.7 cells are cultured and treated as described above.

    • After 24 hours, cells are washed with ice-cold PBS and lysed in a buffer containing protease inhibitors.

    • The cell lysate (containing the iNOS enzyme) is incubated with a reaction mixture containing [3H] L-arginine, NADPH, and other necessary cofactors (e.g., FAD, FMN, tetrahydrobiopterin).

    • The reaction is stopped, and the radiolabeled L-citrulline is separated from the unreacted L-arginine using ion-exchange chromatography.

    • The amount of [3H] L-citrulline is quantified using a scintillation counter.

Conclusion

This compound demonstrates potential as an inhibitor of nitric oxide production in inflammatory conditions. While a direct comparison of its potency is limited by the lack of a reported IC50 value, its mechanism of action is likely to involve the suppression of iNOS expression, distinguishing it from direct enzymatic inhibitors like L-NAME and Aminoguanidine. To definitively establish the specificity and therapeutic potential of this compound, further investigations are warranted. These should include determining its IC50 for NO inhibition, elucidating its precise effects on the iNOS expression pathway (e.g., NF-κB and STAT1 activation), and conducting direct iNOS enzymatic assays to confirm whether it has any direct inhibitory effect on the enzyme.

Benchmarking Futokadsurin C: A Comparative Guide Against Established PI3K/Akt/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the activity of Futokadsurin C, a novel natural product with putative anti-neoplastic properties, against established cancer therapeutics. This compound is hypothesized to exert its anticancer effects by modulating the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical cascade frequently dysregulated in cancer.[1] Due to the limited publicly available quantitative data on the direct anti-cancer potency of this compound, this document outlines a comprehensive strategy for its evaluation and comparison with two well-characterized inhibitors of the PI3K/Akt/mTOR pathway: Gedatolisib (PF-05212384) and Pictilisib (GDC-0941) .

Comparative Analysis of Therapeutic Agents

This section provides a summary of this compound and the selected established therapeutics. The quantitative data for this compound is presented as "To Be Determined" (TBD) to highlight the experimental data that needs to be generated using the protocols outlined in this guide.

Table 1: Quantitative Comparison of this compound and Established PI3K/Akt/mTOR Inhibitors

FeatureThis compoundGedatolisib (PF-05212384)Pictilisib (GDC-0941)
Mechanism of Action Hypothesized PI3K/Akt/mTOR pathway inhibitor[1]Dual inhibitor of PI3Kα, PI3Kγ, and mTOR[2][3]Pan-Class I PI3K inhibitor (p110α, β, δ, and γ)[4]
Primary Cellular Target(s) TBDPI3Kα, PI3Kγ, mTORC1/2[2]PI3Kα, PI3Kδ (with activity against β and γ isoforms)[5]
IC50 (PI3Kα) TBD0.4 nM[6][3]3 nM[4]
IC50 (mTOR) TBD1.6 nM[3]580 nM[4]
Cellular IC50 (PC3 Prostate Cancer) TBD13.1 nM[3]280 nM[7]
Cellular IC50 (MDA-MB-361 Breast Cancer) TBD4 nM[3]720 nM[5]
Cellular IC50 (U87MG Glioblastoma) TBD< 100 nM950 nM[7]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach for benchmarking, the following diagrams are provided.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation Futokadsurin_C This compound (Hypothesized) Futokadsurin_C->PI3K Gedatolisib Gedatolisib Gedatolisib->PI3K Gedatolisib->mTORC1 Pictilisib Pictilisib Pictilisib->PI3K

Hypothesized PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assays Data Generation cluster_analysis Data Analysis & Comparison start Select Cancer Cell Lines (e.g., PC3, MDA-MB-361, U87MG) culture Cell Culture & Seeding start->culture treat Treat cells with serial dilutions of: - this compound - Gedatolisib - Pictilisib culture->treat mtt Cell Viability Assay (MTT) treat->mtt western Western Blot Analysis (p-Akt, p-mTOR, etc.) treat->western facs Cell Cycle Analysis (Flow Cytometry) treat->facs ic50 Calculate IC50 values mtt->ic50 pathway_inhibition Quantify Pathway Inhibition western->pathway_inhibition cell_cycle_effects Determine Cell Cycle Arrest facs->cell_cycle_effects comparison Comparative Analysis of Potency and Efficacy ic50->comparison pathway_inhibition->comparison cell_cycle_effects->comparison

A stepwise workflow for benchmarking anticancer compounds.

Experimental Protocols

Detailed methodologies for the key experiments required to benchmark this compound are provided below.

Protocol 1: Cell Viability (MTT) Assay

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

1. Cell Seeding:

  • Culture selected cancer cell lines (e.g., PC3, MDA-MB-361, U87MG) in appropriate media.
  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[4]

2. Compound Treatment:

  • Prepare serial dilutions of this compound, Gedatolisib, and Pictilisib in culture medium.
  • Treat the cells with the compounds at various concentrations for 48-72 hours. Include a vehicle-only control.

3. MTT Addition and Incubation:

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

4. Formazan (B1609692) Solubilization:

  • Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4][8]

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting the log of the compound concentration against the percentage of cell viability.[4]

Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation

This protocol is to confirm the inhibitory effect of the compounds on the PI3K/Akt/mTOR pathway by measuring the phosphorylation status of key proteins.

1. Cell Treatment and Lysis:

  • Seed cells in 6-well plates and grow to 70-80% confluency.
  • Treat cells with this compound, Gedatolisib, and Pictilisib at their respective IC50 concentrations for a specified time.
  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.[9]
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt (Ser473), mTOR (Ser2448), and other relevant downstream effectors overnight at 4°C.[9][10]
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

5. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compounds on the distribution of cells in different phases of the cell cycle.

1. Cell Treatment and Harvesting:

  • Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.
  • Harvest the cells by trypsinization and wash with cold PBS.

2. Cell Fixation:

  • Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing and incubate for at least 2 hours at -20°C.[11]

3. Staining:

  • Wash the fixed cells to remove the ethanol.
  • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[11]

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.
  • The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Conclusion

This guide provides a robust framework for the comprehensive evaluation of this compound's anti-cancer activity and its comparison with established PI3K/Akt/mTOR inhibitors. By following the detailed protocols for cell viability, Western blot, and cell cycle analysis, researchers can generate the necessary quantitative data to rigorously benchmark the performance of this compound. This will enable an objective assessment of its therapeutic potential and inform future drug development efforts.

References

Safety Operating Guide

Safe Handling and Disposal of Futokadsurin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

When handling a compound with unknown properties like Futokadsurin C, a conservative approach to safety is crucial. The primary goal is to minimize exposure through all potential routes, including inhalation, skin contact, and ingestion.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on a risk assessment assuming the compound is potentially potent or toxic.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][3][4]To protect the eyes and face from splashes, aerosols, or airborne particles.
Skin and Body Protection A fully fastened laboratory coat, with consideration for a flame-resistant coat if flammable solvents are in use.[1][3][5]To protect skin and clothing from contamination.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[1][3]To prevent skin contact. It is important to check for breakthrough times with the specific solvents being used.
Respiratory Protection An N95 or higher-rated respirator should be used if handling the compound as a powder outside of a certified chemical fume hood.[1][4]To prevent the inhalation of fine particles or aerosols.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area within the laboratory.

  • Ventilation: All handling of the compound, especially as a solid, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

2. Weighing and Solution Preparation:

  • Weighing: When weighing the solid compound, use a powder-coated balance enclosure or perform the task within a chemical fume hood to minimize the generation of airborne particles.[1] Use dedicated spatulas and weighing paper.

  • Dissolution: Add solvent to the weighed compound slowly to prevent splashing. Cap the container securely before mixing or sonicating.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

3. Storage:

  • Containers: Store this compound in a clearly labeled, tightly sealed container.[7]

  • Location: Keep the compound in a designated, ventilated, and access-controlled storage area.[1] If the compound is suspected to be light-sensitive or hygroscopic, store it in an amber vial within a desiccator.[1]

4. Spill and Emergency Response:

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1][8] Seek medical attention.

  • Eye Contact: If the compound comes into contact with the eyes, flush with water for at least 15 minutes and seek immediate medical attention.[8]

  • Spills: For small spills, use a spill kit with appropriate absorbent materials. For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) office.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste All contaminated solid materials (e.g., gloves, pipette tips, weighing paper) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]
Liquid Waste Liquid waste containing this compound should be collected in a labeled, sealed, and chemically compatible hazardous waste bottle.[1][7]
Container Disposal Empty containers that held this compound should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[9]
Final Disposal Do not dispose of any this compound waste down the drain.[7] All waste must be disposed of through the institution's EHS office or a licensed hazardous waste disposal contractor.[3][7]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to final waste disposal.

SafeHandlingWorkflow RiskAssessment 1. Risk Assessment (Treat as Potentially Hazardous) PPE_Selection 2. Select and Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) RiskAssessment->PPE_Selection EngineeringControls 3. Prepare Engineering Controls (Chemical Fume Hood) PPE_Selection->EngineeringControls Handling 4. Weighing and Solution Preparation (Inside Fume Hood) EngineeringControls->Handling Storage 5. Secure Storage (Labeled, Sealed, Ventilated Area) Handling->Storage WasteSegregation 6. Waste Segregation (Solid and Liquid Hazardous Waste) Handling->WasteSegregation SpillResponse Emergency Spill Response Handling->SpillResponse Storage->Handling Disposal 7. Final Disposal (Contact EHS Office) WasteSegregation->Disposal

Caption: Workflow for handling novel chemical compounds.

References

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